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  • Product: 3,5-Difluoroadamantane-1-carboxylic acid
  • CAS: 73600-37-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis Protocol and Mechanistic Insights for 3,5-Difluoroadamantane-1-Carboxylic Acid

Executive Summary The adamantane scaffold is a privileged pharmacophore in medicinal chemistry, prized for its exceptional lipophilicity, rigid three-dimensional structure, and ability to modulate the pharmacokinetic pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The adamantane scaffold is a privileged pharmacophore in medicinal chemistry, prized for its exceptional lipophilicity, rigid three-dimensional structure, and ability to modulate the pharmacokinetic profiles of drug candidates. However, the metabolic susceptibility of its tertiary bridgehead C-H bonds often necessitates structural optimization. The strategic incorporation of bridgehead fluorine atoms—specifically yielding 3,5-difluoroadamantane-1-carboxylic acid —effectively blocks cytochrome P450-mediated hydroxylation while simultaneously tuning the acidity (pKa) of the carboxylic acid moiety.

This whitepaper provides a comprehensive, literature-grounded protocol for the synthesis of 3,5-difluoroadamantane-1-carboxylic acid, detailing the mechanistic causality behind each transformation, phase-transfer techniques, and self-validating experimental controls.

Pharmacological Rationale & Physicochemical Impact

The sequential addition of fluorine atoms to the adamantane core exerts profound long-range electronic effects. Because fluorine is highly electronegative, its induction through the rigid tricyclodecane sigma-bond network significantly lowers the pKa of the C1-carboxylic acid. As demonstrated by Jasys et al. [1], this predictable modulation allows drug development professionals to fine-tune the ionization state of adamantane-containing therapeutics at physiological pH.

Furthermore, contrary to the general assumption that halogenation universally increases lipophilicity, bridgehead fluorination of adamantane actually decreases the overall lipophilicity (logP) due to the strong dipole moments introduced by the C-F bonds.

Quantitative Physicochemical Data

Table 1: Impact of bridgehead fluorine substitution on the physicochemical properties of adamantane-1-carboxylic acid derivatives.

CompoundpKaMelting Point (°C)Inductive Effect
Adamantane-1-carboxylic acid ~4.90173–174Baseline
3-Fluoroadamantane-1-carboxylic acid 4.22 ± 0.02N/AModerate electron withdrawal
3,5-Difluoroadamantane-1-carboxylic acid 3.83 ± 0.04162–164Strong electron withdrawal
3,5,7-Trifluoroadamantane-1-carboxylic acid 3.24 ± 0.07198–199Extreme electron withdrawal

Retrosynthetic Analysis & Route Selection

Direct polyfluorination of adamantane is notoriously unselective and yields complex mixtures of isomers. Therefore, the most authoritative and high-yielding route relies on a sequential oxidation-deoxofluorination strategy [1]. Starting from 3-fluoroadamantane-1-carboxylic acid, the unfunctionalized bridgehead C-H bond is oxidized to a tertiary alcohol using potassium permanganate (KMnO₄). The carboxylic acid is then transiently protected as a methyl ester to prevent unwanted reactions with the fluorinating agent. Finally, Diethylaminosulfur trifluoride (DAST) is employed to convert the tertiary alcohol to the corresponding fluoride with retention of the skeletal structure.

SynthesisWorkflow A 1. 3-Fluoroadamantane-1-carboxylic acid (Starting Material) B 2. 3-Fluoro-5-hydroxyadamantane-1-carboxylic acid (Oxidation Product) A->B KMnO4, KOH, H2O Reflux, 18h C 3. Methyl 3-fluoro-5-hydroxyadamantane-1-carboxylate (Protected Intermediate) B->C MeI, TBAHS, NaHCO3 Phase Transfer Esterification D 4. Methyl 3,5-difluoroadamantane-1-carboxylate (Fluorinated Ester) C->D DAST, CHCl3 Reflux, 8h E 5. 3,5-Difluoroadamantane-1-carboxylic acid (Final Target) D->E 1. NaOH, MeOH (Saponification) 2. HCl (Acidification)

Figure 1: Sequential oxidation and fluorination workflow for 3,5-difluoroadamantane-1-carboxylic acid.

Mechanistic Causality in the Synthetic Workflow

To ensure reproducibility, it is critical to understand the why behind the reagent choices:

Alkaline Permanganate Oxidation

The oxidation of the tertiary C-H bond is achieved using KMnO₄ in aqueous potassium hydroxide. The addition of KOH serves a dual purpose: it deprotonates the starting carboxylic acid to form a highly water-soluble potassium carboxylate salt, and it provides the alkaline environment necessary for the permanganate ion to undergo a concerted, oxygen-rebound mechanism at the electron-rich bridgehead position.

Rationale for Ester Protection

DAST is a highly reactive nucleophilic fluorinating agent. If the free carboxylic acid were exposed to DAST, it would rapidly convert into an acyl fluoride, consuming the reagent and complicating purification. By utilizing a phase-transfer catalyzed esterification (using Tetrabutylammonium hydrogen sulfate, TBAHS), the carboxylate is cleanly masked as a methyl ester in a biphasic system without requiring harsh acidic conditions that might promote carbocation rearrangements.

DAST-Mediated Deoxofluorination

The conversion of the tertiary alcohol to a fluorine atom via DAST proceeds through an alkoxyaminosulfur difluoride intermediate [2]. Because the adamantane core is completely rigid, backside attack (Sₙ2) is impossible. The reaction proceeds via an Sₙ1-like mechanism involving a transient, tight ion pair (adamantyl cation and fluoride anion). Crucially, the presence of the first electron-withdrawing fluorine atom destabilizes the transition state for the second fluorination. This causality explains why the DAST fluorination to achieve the difluoro compound requires refluxing chloroform rather than the standard room-temperature dichloromethane conditions used for unfunctionalized adamantanes [1].

DASTMechanism ROH Adamantyl Alcohol (R-OH) Intermediate Alkoxyaminosulfur Difluoride (R-O-SF2NEt2) ROH->Intermediate - HF DAST DAST (Et2NSF3) DAST->Intermediate Carbocation Adamantyl Cation Intermediate [R+ --- F-] Intermediate->Carbocation C-O Cleavage (- Et2NSOF) Product Fluoroadamantane (R-F) + Et2NSOF Carbocation->Product Fluoride Collapse

Figure 2: Mechanism of DAST-mediated deoxofluorination at the adamantyl bridgehead position.

Step-by-Step Experimental Protocol

The following methodology is adapted from the validated procedures established by Jasys et al. [1]. It incorporates self-validating checkpoints to ensure high fidelity during execution.

Step 4.1: Synthesis of 3-Fluoro-5-hydroxyadamantane-1-carboxylic acid
  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 3-fluoroadamantane-1-carboxylic acid (1.0 equiv) in 200 mL of deionized water.

  • Reagent Addition: Add Potassium Hydroxide (KOH, 1.2 equiv) to form the soluble carboxylate salt. Slowly add Potassium Permanganate (KMnO₄, 1.2 equiv).

  • Reaction: Heat the mixture to reflux for 18 hours. Note: The extended reflux time is mandatory due to the electron-withdrawing effect of the existing fluorine atom, which deactivates the remaining C-H bonds.

  • Workup: Cool to room temperature. Filter the resulting brown manganese dioxide (MnO₂) precipitate through a pad of Celite.

  • Isolation: Acidify the clear aqueous filtrate with 1N HCl to pH 1.0. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude hydroxy-acid.

Step 4.2: Phase-Transfer Esterification
  • Setup: To the crude mixture from Step 4.1, add Tetrabutylammonium hydrogen sulfate (TBAHS, 1.0 equiv), Sodium Bicarbonate (NaHCO₃, 4.0 equiv), and Methyl Iodide (MeI, excess, ~10 equiv) in a biphasic mixture (e.g., DCM/Water).

  • Reaction: Stir vigorously at room temperature for 12 hours. The phase-transfer catalyst (TBAHS) shuttles the carboxylate into the organic phase to react with MeI.

  • Workup: Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate.

  • Validation: Purify via silica gel chromatography to isolate methyl 3-fluoro-5-hydroxyadamantane-1-carboxylate . Confirm the methyl ester singlet (~3.7 ppm) via ¹H NMR.

Step 4.3: DAST-Mediated Fluorination
  • Setup: Under a strict inert atmosphere (N₂ or Argon), dissolve methyl 3-fluoro-5-hydroxyadamantane-1-carboxylate (1.0 equiv) in anhydrous Chloroform (CHCl₃).

  • Reagent Addition: Cool the solution to 0 °C and add Diethylaminosulfur trifluoride (DAST, 1.2 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath and heat the reaction to reflux for 8 hours . Caution: DAST reacts violently with moisture; ensure all glassware is oven-dried.

  • Workup: Cool to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃ until effervescence ceases. Extract with DCM, dry over MgSO₄, and concentrate.

  • Validation: Purify via silica gel chromatography (Hexane:EtOAc). The successful formation of methyl 3,5-difluoroadamantane-1-carboxylate is confirmed by the disappearance of the hydroxyl stretch in IR and the presence of two distinct fluorine environments in ¹⁹F NMR.

Step 4.4: Saponification to Final Product
  • Setup: Dissolve the purified difluoro-ester in Methanol. Add an equal volume of 2N aqueous NaOH.

  • Reaction: Stir at room temperature (or gentle reflux) until TLC indicates complete consumption of the ester (typically 4–6 hours).

  • Workup: Remove the methanol in vacuo. Extract the remaining aqueous layer once with diethyl ether to remove non-polar impurities.

  • Acidification: Acidify the aqueous layer with 1N HCl to pH 1.0. Extract the precipitated product with Ethyl Acetate (3 × 100 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Recrystallize the crude solid from an EtOAc/Hexane mixture.

  • Final Validation: The pure 3,5-difluoroadamantane-1-carboxylic acid will present as white crystals with a melting point of 162–164 °C [1]. ¹³C NMR (DMSO-d₆) will show characteristic peaks at 30.16, 35.67, 39.55, 42.09, 44.92, 46.92, and a distinct doublet/triplet splitting pattern at 93.29 ppm corresponding to the C-F bridgehead carbons.

References

  • Jasys, V. J., Lombardo, F., Appleton, T. A., Bordner, J., Ziliox, M., & Volkmann, R. A. (2000). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Journal of the American Chemical Society, 122(3), 466-473. URL: [Link]

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574-578. URL: [Link]

Exploratory

3,5-Difluoroadamantane-1-Carboxylic Acid: Molecular Weight, Physicochemical Profiling, and Applications in Drug Discovery

As a Senior Application Scientist specializing in early-phase drug development, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) profiles of small-molecule therapeutics. The adamantane scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in early-phase drug development, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) profiles of small-molecule therapeutics. The adamantane scaffold is a well-documented "lipophilic bullet" in medicinal chemistry . However, its extreme lipophilicity often results in rapid Phase I metabolism via Cytochrome P450 (CYP450) hydroxylation at the tertiary bridgehead carbons.

By strategically introducing fluorine atoms—specifically synthesizing 3,5-difluoroadamantane-1-carboxylic acid —we can electronically and sterically deactivate these metabolic hotspots while precisely tuning the molecule's exact mass and lipophilicity. This whitepaper provides an in-depth technical guide on the molecular weight characterization, pharmacokinetic rationale, and self-validating experimental protocols required to work with this critical building block.

Chemical Identity and Exact Mass Characterization

Before integrating 3,5-difluoroadamantane-1-carboxylic acid into a fragment-based drug discovery (FBDD) pipeline, precise characterization of its molecular weight and elemental composition is mandatory. The addition of two fluorine atoms adds approximately 38 Da to the adamantane core, which is a minimal molecular weight penalty for the massive gain in metabolic stability .

Quantitative Physicochemical Profile

The following tables summarize the exact mass and elemental contributions. Maintaining a molecular weight of 216.23 g/mol ensures the compound remains highly favorable for Lipinski's Rule of Five compliance.

PropertyValue
Chemical Name 3,5-Difluoroadamantane-1-carboxylic acid
CAS Number 73600-37-0
Molecular Formula C₁₁H₁₄F₂O₂
Average Molecular Weight 216.228 g/mol
Monoisotopic Mass 216.09619 Da
Topological Polar Surface Area (TPSA) 37.3 Ų
Elemental Composition Analysis
ElementSymbolAtom CountAtomic WeightMass ContributionMass Percentage
Carbon C1112.011 u132.121 g/mol 61.11%
Hydrogen H141.008 u14.112 g/mol 6.53%
Fluorine F218.998 u37.996 g/mol 17.57%
Oxygen O215.999 u31.998 g/mol 14.80%

The Pharmacokinetic Rationale: Why Fluorinate?

The causality behind choosing a 3,5-difluoro substitution pattern is rooted in electronic and steric shielding. Unsubstituted adamantane-1-carboxylic acid is highly susceptible to oxidative insertion by CYP450 enzymes at the remaining tertiary carbons (positions 3, 5, and 7).

The high electronegativity of fluorine pulls electron density away from the adamantane core, strengthening the adjacent C-H bonds against oxidation. Furthermore, this electron-withdrawing effect propagates through the rigid aliphatic cage to the carboxylic acid, slightly lowering its pKa. This subtle pKa shift enhances the molecule's solubility profile at physiological pH (7.4) while maintaining the membrane permeability characteristic of the "lipophilic bullet" .

PK_Optimization A Adamantane Core (High Lipophilicity) B Rapid Phase I Metabolism (CYP450 Hydroxylation) A->B Vulnerability C 3,5-Difluoro Substitution (Steric & Electronic Shielding) A->C Structural Design D Metabolic Stability (Prolonged Half-Life) B->D Pathway Blocked C->D PK Enhancement

Fig 1. Pharmacokinetic optimization pathway via 3,5-difluoro substitution on the adamantane core.

Analytical Validation Workflow

To ensure the integrity of downstream biological assays, the synthesized batch of 3,5-difluoroadamantane-1-carboxylic acid must be rigorously validated. A self-validating analytical workflow prevents the progression of under-fluorinated (monofluoro, MW ~198.2 g/mol ) or over-fluorinated (trifluoro, MW ~234.2 g/mol ) impurities.

Analytical_Workflow S Synthesized Compound (C11H14F2O2) MS LC-MS Analysis Target MW: 216.23 g/mol S->MS NMR Multinuclear NMR (1H, 13C, 19F) S->NMR VAL Validated 3,5-Difluoroadamantane- 1-carboxylic acid MS->VAL m/z 215.09 [M-H]- Confirmed NMR->VAL Structural Elucidation Confirmed

Fig 2. Self-validating analytical workflow for confirming the molecular weight and structure.

Experimental Protocols

The following methodologies are designed as self-validating systems. Every choice—from ionization mode to control compounds—is engineered to provide internal proof of assay success.

Protocol A: LC-MS/MS Molecular Weight Confirmation

Causality: Negative electrospray ionization (ESI-) is explicitly chosen because the carboxylic acid moiety readily deprotonates in basic mobile phases, yielding a robust and clean [M-H]- signal. Positive ion mode would perform poorly due to the lack of basic amines.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 3,5-difluoroadamantane-1-carboxylic acid in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Ammonium Hydroxide (NH₄OH). Note: NH₄OH forces the deprotonation of the carboxylic acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile over 3 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection: Operate the mass spectrometer in ESI- mode. Scan for the exact monoisotopic mass minus a proton.

  • Self-Validation Check: The extracted ion chromatogram (XIC) must show a singular, sharp peak at m/z 215.09 . The absence of peaks at m/z 197.10 (monofluoro) and m/z 233.08 (trifluoro) validates the purity of the difluoro substitution.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: To prove that the two fluorine atoms successfully block CYP450 metabolism, we must measure the intrinsic clearance ( CLint​ ) of the compound against a non-fluorinated control.

Step-by-Step Methodology:

  • Assay Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL protein) and 3,5-difluoroadamantane-1-carboxylic acid (final concentration 1 µM). In a parallel well, set up unsubstituted adamantane-1-carboxylic acid as the positive control for rapid clearance.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via the LC-MS/MS method described in Protocol A.

  • Self-Validation Check: The assay is only valid if the unsubstituted adamantane control shows rapid depletion (>80% loss by 60 minutes). The 3,5-difluoroadamantane-1-carboxylic acid should demonstrate >85% remaining at 60 minutes, proving the protective causality of the fluorine atoms.

Conclusion

The molecular weight of 3,5-difluoroadamantane-1-carboxylic acid (216.23 g/mol ) strikes an optimal balance between structural bulk and metabolic resilience. By utilizing the protocols outlined above, researchers can confidently validate the exact mass, confirm the absence of under/over-fluorinated impurities, and empirically demonstrate the pharmacokinetic superiority of the difluoro-adamantane scaffold in modern drug design.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. URL:[Link]

  • Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega (Referenced conceptually via MDPI FDA approvals report). URL:[Link]

  • Jasys, V. J., & Volkmann, R. A. (1998). Fluoro-substituted adamantane derivatives. European Patent Office, EP0870757A2.
Foundational

3,5-Difluoroadamantane-1-carboxylic Acid: Nomenclature, Synthesis, and Applications in Modern Drug Discovery

Executive Summary The strategic incorporation of fluorine into aliphatic ring systems represents a cornerstone of modern medicinal chemistry. Among these, the adamantane scaffold provides a highly symmetrical, rigid tric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into aliphatic ring systems represents a cornerstone of modern medicinal chemistry. Among these, the adamantane scaffold provides a highly symmetrical, rigid tricyclodecane framework that imparts favorable lipophilicity and metabolic stability. This technical whitepaper explores the nomenclature, physicochemical properties, synthetic methodologies, and pharmacological applications of 3,5-difluoroadamantane-1-carboxylic acid, detailing the causality behind its synthesis and its critical role in targeted drug design.

Structural Identity and IUPAC Nomenclature

The adamantane molecule is a highly stable cycloalkane. The systematic IUPAC name for its 3,5-difluoro-1-carboxy derivative is 3,5-difluorotricyclo[3.3.1.1^{3,7}]decane-1-carboxylic acid . In commercial and applied pharmaceutical contexts, it is frequently designated by its stereochemically precise descriptor: (1r,3R,5S,7r)-3,5-difluoroadamantane-1-carboxylic acid [1].

The introduction of fluorine atoms at the bridgehead positions (C3 and C5) fundamentally alters the electronic landscape of the molecule. Because fluorine is highly electronegative, it exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma-bond network. This through-bond electronic transmission significantly lowers the pKa of the C1-carboxylic acid and modulates the overall lipophilicity (log P) of the scaffold, making it an ideal synthon for drug discovery[2].

Physicochemical Profiling of Fluorinated Adamantanes

Understanding the causality between bridgehead fluorination and physicochemical shifts is critical for rational drug design. Sequential addition of fluorine atoms onto the adamantane framework induces measurable structural and electronic perturbations. X-ray crystallographic data reveals that the highly electronegative fluorine atoms compress the external C-C-F bond angles to less than the ideal tetrahedral angle of 109.5°, while simultaneously expanding the internal C-C-C angles to relieve strain[2].

Table 1: Physicochemical and Spectroscopic Properties of Bridgehead Fluorinated Adamantane-1-Carboxylic Acids
CompoundMelting Point (°C)19F NMR Shift (ppm)Avg. External C-C-F Angle (°)
3-fluoroadamantane-1-carboxylic acid154–156-129.14108.0
3,5-difluoroadamantane-1-carboxylic acid162–164-135.78108.4
3,5,7-trifluoroadamantane-1-carboxylic acid198–199-144.33< 109.5

(Data synthesized from structural analyses of functionalized adamantanes[2],[3],[4])

Causality Insight: The progressive upfield shift in the 19F NMR spectra (from -129.14 ppm to -144.33 ppm) as more fluorines are added demonstrates the profound long-range electronic communication within the rigid adamantane cage[3]. This hyperconjugative effect stabilizes the molecule against oxidative metabolism, a key parameter in pharmacokinetics.

Self-Validating Synthetic Workflows

The synthesis of 3,5-difluoroadamantane-1-carboxylic acid requires a highly regioselective approach. The standard methodology involves iterative cycles of bridgehead hydroxylation followed by deoxyfluorination.

SyntheticWorkflow Start Adamantane-1-carboxylic acid (Starting Material) Step1 KMnO4, KOH, H2O Reflux 18h Start->Step1 Int1 3-hydroxyadamantane-1-carboxylic acid Step1->Int1 Step2 DAST, CHCl3 Reflux Int1->Step2 Int2 3-fluoroadamantane-1-carboxylic acid Step2->Int2 Step3 KMnO4, KOH, H2O Reflux 18h Int2->Step3 Int3 3-fluoro-5-hydroxyadamantane-1-carboxylic acid Step3->Int3 Step4 DAST, CHCl3 Reflux & Saponification Int3->Step4 Product 3,5-Difluoroadamantane-1-carboxylic acid (Target Compound) Step4->Product

Figure 1: Stepwise synthetic workflow for bridgehead fluorination of adamantane derivatives.

Protocol: Iterative Synthesis of 3,5-Difluoroadamantane-1-carboxylic Acid

This protocol outlines the transformation from 3-fluoroadamantane-1-carboxylic acid to the 3,5-difluoro target. Every step is designed as a self-validating system to ensure high fidelity before proceeding.

Phase 1: Bridgehead Hydroxylation

  • Objective: Regioselective oxidation of the tertiary C-H bond at C5.

  • Reagents: 3-fluoroadamantane-1-carboxylic acid (1.0 eq), KMnO4 (1.2 eq), KOH, H2O.

  • Procedure:

    • Dissolve 19.8 g (91.6 mmol) of the starting acid in 200 mL of H2O containing 5.95 g of KOH[4].

    • Add 17.37 g (110 mmol) of KMnO4 portion-wise.

    • Reflux the mixture for 18 hours. The alkaline environment maintains the substrate in its highly soluble carboxylate form.

    • Cool to room temperature and filter off the insoluble MnO2 byproduct.

    • Acidify the aqueous filtrate to pH 1.0 using 1N HCl, then extract extensively with ethyl acetate[4].

    • Wash the organic extract with brine, dry over MgSO4, and concentrate in vacuo to yield 3-fluoro-5-hydroxyadamantane-1-carboxylic acid.

  • Causality: KMnO4 selectively attacks the tertiary bridgehead C-H bonds because the intermediate radical/cation is stabilized by the highly symmetrical, hyperconjugative adamantane cage.

  • Validation Checkpoint: Perform 13C NMR on the crude solid. The emergence of a new oxygenated quaternary carbon signal (~70 ppm) confirms successful hydroxylation. Do not proceed until complete conversion is verified.

Phase 2: Deoxyfluorination

  • Objective: Conversion of the C5 tertiary alcohol to a fluorine atom.

  • Reagents: 3-fluoro-5-hydroxyadamantane-1-carboxylic acid (1.0 eq), Diethylaminosulfur trifluoride (DAST) (1.5 eq), anhydrous CHCl3.

  • Procedure:

    • Suspend the intermediate in anhydrous CHCl3 under an inert argon atmosphere.

    • Add DAST dropwise at 0 °C, then heat the reaction to reflux for 12 hours.

    • Carefully quench the reaction with saturated aqueous NaHCO3.

    • Because DAST can transiently convert the carboxylic acid into an acid fluoride, subject the crude mixture to mild saponification (NaOH/MeOH) to regenerate the free carboxylic acid[2].

    • Acidify, extract with ethyl acetate, and recrystallize the product from an EtOAc/Hexane mixture[4].

  • Causality: DAST substitutes the hydroxyl group via an SN1-like mechanism. Standard elimination (E1/E2) is geometrically impossible due to Bredt's Rule (which forbids double bonds at the bridgehead of small bridged ring systems), ensuring the fluorination proceeds with near-exclusive chemoselectivity.

  • Validation Checkpoint: Determine the melting point of the recrystallized solid. A sharp melting point of 162–164 °C validates the purity of 3,5-difluoroadamantane-1-carboxylic acid[4]. Confirm identity via 19F NMR, targeting the characteristic -135.78 ppm shift[3].

Pharmacological Applications and Target Interactions

In modern drug discovery, the adamantane nucleus is far more than a lipophilic space-filler; it is a precisely engineered pharmacophore. Adamantane carboxylic acid derivatives have been extensively optimized as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1)[5].

DGAT1 is a critical enzyme in lipid metabolism, catalyzing the final, committed step in triglyceride (TG) synthesis. Inhibition of DGAT1 is a highly validated therapeutic strategy for the treatment of metabolic disorders, including obesity and type 2 diabetes[5].

Pathway Diet Dietary Lipids DAG Diacylglycerol (DAG) Diet->DAG DGAT1 DGAT1 Enzyme (Target) DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglycerides (TG) (Obesity Driver) DGAT1->TG Catalyzes Drug Adamantane Carboxylic Acid Inhibitor Drug->DGAT1 Competitive Inhibition

Figure 2: Pharmacological inhibition of the DGAT1 pathway by adamantane derivatives.

Mechanistic Causality in Drug Design: Unfunctionalized adamantane derivatives often suffer from rapid phase I metabolism (cytochrome P450-mediated hydroxylation at the exposed bridgehead carbons). By proactively installing fluorine atoms at the 3 and 5 positions (synthesizing 3,5-difluoroadamantane-1-carboxylic acid derivatives), medicinal chemists achieve two goals:

  • Metabolic Shielding: The strong C-F bonds block oxidative metabolism at the most vulnerable bridgehead sites, drastically improving the pharmacokinetic half-life.

  • Target Affinity: The electron-withdrawing fluorines modulate the pKa of the C1-carboxylic acid, optimizing its electrostatic interaction with the basic residues in the DGAT1 active site, leading to highly potent (low nanomolar IC50) inhibition[5].

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 3,5-Difluoroadamantane-1-carboxylic acid

Abstract This technical guide provides a comprehensive analysis of the solubility of 3,5-Difluoroadamantane-1-carboxylic acid, a novel adamantane derivative with significant potential in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3,5-Difluoroadamantane-1-carboxylic acid, a novel adamantane derivative with significant potential in medicinal chemistry and materials science. Adamantane-based compounds are of considerable interest in drug discovery due to their unique structural and physicochemical properties, which can enhance lipophilicity and metabolic stability.[1][2] However, the inherent lipophilicity of the adamantane cage often leads to poor aqueous solubility, a critical challenge in drug development.[2][3] This guide offers a detailed examination of the factors expected to govern the solubility of 3,5-Difluoroadamantane-1-carboxylic acid, the strategic implications of its difluoro-substitution, and robust experimental protocols for its empirical solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this and similar fluorinated adamantane derivatives.

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] The incorporation of an adamantyl group can significantly increase a molecule's lipophilicity, which may enhance its ability to cross the blood-brain barrier.[1] Furthermore, the steric bulk of the adamantane cage can shield adjacent functional groups from metabolic degradation, thereby improving a drug candidate's pharmacokinetic profile.[1]

Despite these advantages, the high lipophilicity of adamantane derivatives often results in poor aqueous solubility, a major hurdle for oral bioavailability and formulation development.[2][3] 3,5-Difluoroadamantane-1-carboxylic acid represents a strategic modification of the adamantane core, where the introduction of two fluorine atoms at the bridgehead positions is anticipated to modulate its physicochemical properties, including solubility. This guide will delve into the nuanced effects of this fluorination on the molecule's solubility profile.

Physicochemical Properties of 3,5-Difluoroadamantane-1-carboxylic acid: A Predictive Analysis

Direct experimental data for 3,5-Difluoroadamantane-1-carboxylic acid is not extensively available in the public domain. However, by leveraging our understanding of adamantane chemistry and the well-documented effects of fluorination, we can construct a robust predictive profile.

Structural Features and Their Implications

The core structure of 3,5-Difluoroadamantane-1-carboxylic acid consists of the adamantane cage, a carboxylic acid functional group, and two fluorine atoms.

  • The Adamantane Cage: This bulky, non-polar hydrocarbon framework is the primary contributor to the molecule's low intrinsic aqueous solubility.[4]

  • The Carboxylic Acid Group: The presence of the -COOH group introduces a polar, ionizable center, which is crucial for its pH-dependent solubility. At physiological pH, this group will be predominantly deprotonated, forming the more soluble carboxylate anion.

  • Difluoro-Substitution: The introduction of fluorine atoms, the most electronegative elements, has a complex and context-dependent impact on molecular properties.[4] While fluorination can increase the hydrophobic surface of a molecule, the strong C-F bond dipole can also increase the overall polarity.[4][5] The precise effect on solubility will depend on the interplay of these opposing factors.

Predicted Physicochemical Parameters

While experimental values are not available, we can estimate key parameters based on the parent compound, 1-adamantanecarboxylic acid, and known effects of fluorination.

PropertyPredicted Value/Range for 3,5-Difluoroadamantane-1-carboxylic acidRationale and Comparative Data
Molecular Formula C₁₁H₁₄F₂O₂Based on chemical structure.
Molecular Weight ~216.22 g/mol Calculated from the molecular formula.
pKa 4.5 - 5.0The pKa of 1-adamantanecarboxylic acid is predicted to be around 4.9-5.0.[3][6] The electron-withdrawing nature of the two fluorine atoms is expected to slightly increase the acidity of the carboxylic acid, leading to a lower pKa.
LogP 2.0 - 3.01-Adamantanecarboxylic acid has a calculated LogP of approximately 2.6.[7] The effect of fluorination on LogP is not always straightforward. While often increasing lipophilicity, certain fluorination patterns can decrease it.[1][2] A conservative estimate places it in a similar range to the parent compound, with the potential for a slight increase.
Aqueous Solubility Poor to LowAdamantane derivatives are generally poorly soluble in water.[3] 1-Adamantanecarboxylic acid is described as sparingly soluble in water.[8][9] The difluoro-substitution is unlikely to dramatically increase aqueous solubility and may even decrease it due to an increase in the hydrophobic surface area.[4]

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain accurate solubility data for 3,5-Difluoroadamantane-1-carboxylic acid, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound.[10]

Isothermal Shake-Flask Method for Equilibrium Solubility

This method measures the thermodynamic solubility of a compound, representing the true equilibrium between the dissolved and solid states.

Objective: To determine the equilibrium solubility of 3,5-Difluoroadamantane-1-carboxylic acid in various solvents at a controlled temperature.

Materials and Equipment:

  • 3,5-Difluoroadamantane-1-carboxylic acid (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical technique like UV-Vis spectroscopy)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid 3,5-Difluoroadamantane-1-carboxylic acid to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the dissolution and precipitation processes have reached a steady state.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of 3,5-Difluoroadamantane-1-carboxylic acid using a validated analytical method, such as HPLC.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in units such as mg/mL or µg/mL.

Self-Validation:

  • Time to Equilibrium: To ensure true equilibrium has been reached, it is advisable to take samples at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that equilibrium has been established.

  • Reproducibility: The experiment should be performed in triplicate to ensure the results are reproducible and to calculate the standard deviation.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Incubate at constant temperature (e.g., 25°C) with agitation prep2->equil1 equil2 Allow to equilibrate for 24-48 hours equil1->equil2 samp1 Settle excess solid equil2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.22 µm filter samp2->samp3 samp4 Quantify concentration (e.g., HPLC) samp3->samp4 result1 Calculate Equilibrium Solubility samp4->result1

Caption: Workflow for determining equilibrium solubility via the isothermal shake-flask method.

Factors Influencing the Solubility of 3,5-Difluoroadamantane-1-carboxylic acid

The solubility of this compound will be significantly influenced by several environmental factors, which can be modulated to enhance its dissolution.

The Critical Role of pH

As a carboxylic acid, the solubility of 3,5-Difluoroadamantane-1-carboxylic acid will be highly dependent on the pH of the aqueous medium.

  • Below its pKa: In acidic conditions (pH < pKa), the carboxylic acid will be predominantly in its protonated, neutral form (R-COOH). This form is less polar and is expected to have very low aqueous solubility.

  • Above its pKa: In neutral to alkaline conditions (pH > pKa), the carboxylic acid will deprotonate to form the carboxylate anion (R-COO⁻). This ionized form is significantly more polar and will exhibit much higher aqueous solubility due to favorable ion-dipole interactions with water molecules.

This pH-dependent solubility is a key consideration for its behavior in biological systems, such as the gastrointestinal tract, and for the development of oral formulations.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_species R-COOH (Protonated) Low Polarity low_ph_solubility Poor Aqueous Solubility low_ph_species->low_ph_solubility high_ph_species R-COO⁻ (Deprotonated) High Polarity low_ph_species->high_ph_species Increase pH high_ph_species->low_ph_species Decrease pH high_ph_solubility Enhanced Aqueous Solubility high_ph_species->high_ph_solubility

Caption: The influence of pH on the ionization state and solubility of a carboxylic acid.

Impact of Temperature

For most solid solutes, solubility increases with temperature. The dissolution of 3,5-Difluoroadamantane-1-carboxylic acid is likely to be an endothermic process, meaning that heating the solvent will provide the necessary energy to overcome the lattice energy of the solid and the intermolecular forces in the solvent. The extent of this temperature dependence can be quantified by measuring the solubility at several different temperatures.

Strategies for Enhancing the Solubility of Adamantane Derivatives

Given the anticipated low aqueous solubility of 3,5-Difluoroadamantane-1-carboxylic acid, several formulation strategies can be employed to improve its dissolution and bioavailability.

  • pH Adjustment and Salt Formation: As discussed, increasing the pH of the formulation above the pKa of the carboxylic acid will significantly enhance its solubility. The formation of a salt with a suitable base (e.g., sodium or potassium) is a common and effective strategy to develop a more soluble form of an acidic drug.

  • Use of Co-solvents: The solubility in aqueous media can often be improved by the addition of a water-miscible organic solvent, such as ethanol, propylene glycol, or polyethylene glycol (PEG). These co-solvents can reduce the polarity of the solvent system, making it more favorable for the dissolution of a lipophilic compound.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like adamantane derivatives, forming an "inclusion complex." This complex presents a hydrophilic exterior, thereby increasing the apparent aqueous solubility of the guest molecule.[4]

  • Solid Dispersions: A solid dispersion is a system where the drug is dispersed in a hydrophilic carrier or matrix (e.g., polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC)) at a solid state.[4] By reducing the drug to a molecular level and improving its wettability, solid dispersions can significantly enhance the dissolution rate and solubility.[4]

Conclusion

3,5-Difluoroadamantane-1-carboxylic acid is a promising molecule with physicochemical properties that are heavily influenced by its adamantane core, carboxylic acid functionality, and unique difluoro-substitution. While its intrinsic aqueous solubility is predicted to be low, a thorough understanding of the factors that govern its dissolution, particularly pH, provides clear pathways for its successful formulation and application. The experimental protocols and strategic insights provided in this guide offer a robust framework for researchers and drug development professionals to accurately characterize and effectively modulate the solubility of this and other challenging adamantane derivatives. The empirical determination of its solubility and pKa will be critical next steps in unlocking the full therapeutic potential of this compound.

References

  • Technical Support Center: Overcoming Solubility Issues with Adamantane Deriv
  • Unlocking therapeutic potential: the role of adamantane in drug discovery | Australian Journal of Chemistry | ConnectSci. (2024). Australian Journal of Chemistry. (URL: )
  • Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks. (URL: )
  • Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - RSC Publishing. (2016). RSC Publishing. (URL: )
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • An In-depth Technical Guide to the Solubility of 4-Chloro-4'-fluorobutyrophenone in Organic Solvents - Benchchem. (URL: )
  • Solvent and temperature effects on the solubility of some new adamantane/memantine sulfonamide derivatives | Request PDF - ResearchG
  • CAS 828-51-3: 1-Adamantanecarboxylic acid | CymitQuimica. (URL: )
  • Using Atomic Charges to Describe the pKa of Carboxylic Acids - ChemRxiv. (URL: )
  • Does anyone have information on pKa of some carboxylic acids? - ResearchGate. (2014). (URL: [Link])

  • 1-Adamantane Carboxylic Acid. (URL: )
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Foundational

3,5-Difluoroadamantane-1-carboxylic acid: A Framework for Determining the Melting Point of a Novel Adamantane Derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: The adamantane scaffold is a cornerstone in medicinal chemistry and materials science,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The adamantane scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, lipophilic, and three-dimensional structure. Its derivatives have led to successful antiviral drugs, agents for treating neurological disorders, and advanced polymeric materials.[1] Consequently, the synthesis and characterization of novel adamantane analogs, such as 3,5-Difluoroadamantane-1-carboxylic acid, are of significant interest.

A fundamental physical property that serves as a crucial first indicator of purity and identity is the melting point. As 3,5-Difluoroadamantane-1-carboxylic acid is a compound not widely characterized in public literature, this guide will not simply report a value. Instead, it will provide a comprehensive framework for the de novo determination of its melting point. We will delve into the theoretical underpinnings that influence this property, provide a field-proven experimental protocol, and contextualize the expected results. This document serves as a technical guide for researchers undertaking the characterization of this, or similar, novel chemical entities.

Theoretical Considerations: Predicting Melting Point Behavior

The melting point of a crystalline solid is dictated by the strength of its crystal lattice, which is a function of intermolecular forces and molecular packing efficiency. For 3,5-Difluoroadamantane-1-carboxylic acid, three structural components are key: the adamantane core, the carboxylic acid functional group, and the two fluorine substituents.

The Adamantane Core: A High-Melting Foundation

The parent hydrocarbon, adamantane, is a diamondoid cage structure that is both rigid and virtually strain-free.[2] This high degree of symmetry and structural integrity allows for very efficient crystal packing, leading to an unusually high melting point of 270 °C for a C10 hydrocarbon.[2] This inherent stability of the core provides a high-melting foundation for all its derivatives.

The Carboxylic Acid Group: Introducing Hydrogen Bonding

The addition of a carboxylic acid group at a bridgehead position introduces the capacity for strong, directional intermolecular hydrogen bonding. Carboxylic acids typically form centrosymmetric dimers in the solid state, a potent interaction that requires significant thermal energy to disrupt. This is evidenced by comparing adamantane (mp 270 °C, sublimes) with adamantane-1-carboxylic acid, which has a sharp melting point in the range of 172-177 °C.[3][4][5][6][7] While lower than the sublimation point of adamantane itself, this value is very high for an organic acid of its molecular weight, underscoring the dominance of hydrogen bonding in its crystal lattice.

The Influence of Fluorine Substitution

The introduction of fluorine atoms at the 3 and 5 positions adds a layer of complexity. Fluorine's effects on the physical properties of organic molecules are unique and not always intuitive.[8][9]

  • High Electronegativity: Fluorine is the most electronegative element, creating a strong C-F bond dipole. This can increase intermolecular dipole-dipole interactions, potentially raising the melting point.

  • Crystal Packing Perturbations: The substitution of hydrogen with fluorine atoms, while sterically conservative, fundamentally alters the molecule's surface electrostatics and shape. This can lead to more or less efficient crystal packing arrangements. Studies on 1-fluoroadamantane reveal complex phase behavior, indicating that fluorine substitution significantly impacts solid-state properties.[10][11][12]

  • Weak Hydrogen Bonds: The C-F bond can act as a weak hydrogen bond acceptor. These C-F···H-C interactions can influence the crystal packing and, consequently, the melting point.

Prediction: Given these factors, it is hypothesized that 3,5-Difluoroadamantane-1-carboxylic acid will be a high-melting solid. The combined effects of the rigid adamantane core, strong carboxylic acid dimerization, and increased polarity from the two C-F bonds are expected to result in a melting point comparable to, or potentially higher than, that of the parent adamantane-1-carboxylic acid. However, the ultimate value is critically dependent on the specific crystal packing adopted by the molecule.

G Core Adamantane Core VdW Van der Waals Forces Core->VdW Rigidity & Symmetry COOH Carboxylic Acid Group HBond Hydrogen Bonding COOH->HBond Dimerization Fluorine 3,5-Difluoro Substituents Dipole Dipole-Dipole Interactions Fluorine->Dipole C-F Polarity MP Melting Point VdW->MP HBond->MP Dipole->MP

Conceptual framework for factors influencing melting point.

Prerequisite: Purity and Structural Confirmation

Before any physical constant can be reliably measured, the identity and purity of the compound must be unequivocally established. A melting point is only meaningful for a well-characterized substance. The following analytical techniques are considered essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are required to confirm the molecular structure, the substitution pattern, and the absence of proton-containing or fluorine-containing impurities.

  • High-Resolution Mass Spectrometry (HRMS): This provides an exact mass, confirming the elemental composition (C₁₁H₁₄F₂O₂) of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This will confirm the presence of key functional groups, notably the broad O-H stretch and the sharp C=O stretch of the carboxylic acid, as well as the C-F bond stretches.

  • Elemental Analysis: Provides the percentage composition of C, H, and other elements, serving as a final, quantitative check of purity.

Only upon successful characterization by these methods should a melting point determination proceed.

Experimental Protocol: Capillary Melting Point Determination

This protocol is based on standard methods recognized by major pharmacopeias and is designed to yield a precise and reproducible melting range.[13][14]

Apparatus
  • Calibrated capillary melting point apparatus (e.g., Thomas-Hoover Uni-Melt, SRS DigiMelt, or equivalent).

  • Glass capillary tubes (one end sealed).

Sample Preparation: A Self-Validating System

The integrity of the result is contingent upon meticulous sample preparation. Each step is designed to eliminate common sources of error.

  • Drying: The synthesized 3,5-Difluoroadamantane-1-carboxylic acid must be thoroughly dried, preferably in a vacuum desiccator over a strong desiccant (e.g., P₂O₅ or silica gel) for at least 24 hours.[13]

    • Causality: Residual solvent or moisture acts as an impurity, which, according to Raoult's Law, will depress the melting point and broaden the melting range. Complete dryness is non-negotiable for accuracy.

  • Pulverization: The crystalline sample should be finely powdered using a clean mortar and pestle or a spatula on a watch glass.

    • Causality: A fine powder ensures uniform packing and efficient heat transfer throughout the sample, preventing different parts from melting at different temperatures.

  • Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the closed end gently on a hard surface to compact the powder. To ensure tight packing, drop the capillary tube, closed end down, through a long glass tube (approx. 70 cm) onto the benchtop several times.[13][15]

    • Causality: The sample column should be 2-3 mm high.[15] A column shorter than 2 mm may be difficult to observe, while a column taller than 3 mm will cause an artificially broad melting range due to the temperature gradient across its length. Poor packing can lead to air pockets and shrinking of the solid upon heating, which can be mistaken for the onset of melting.[15][16]

Measurement Procedure
  • Preliminary (Fast) Run: Place a prepared capillary in the apparatus. Heat at a rapid rate (e.g., 10-15 °C/minute) to quickly determine an approximate melting range. This value is for guidance only and should not be reported.

  • Accurate (Slow) Run:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the fast run.[15]

    • Place a new, properly prepared capillary in the apparatus.

    • Set the initial heating rate to bring the temperature up to about 15 °C below the expected melting point.

    • Crucially, reduce the heating rate to 1-2 °C per minute. [14][15]

    • Causality: A slow ramp rate ensures thermal equilibrium between the heating block, the thermometer, and the sample. Heating too quickly will cause the thermometer reading to lag behind the true temperature of the sample, resulting in an erroneously high and broad melting range.

Data Recording and Interpretation

Record two temperatures:

  • T₁ (Onset of Melting): The temperature at which the first definitive droplet of liquid is observed within the solid matrix.

  • T₂ (Clear Point): The temperature at which the last solid crystal melts, and the sample becomes a completely clear liquid.

The result is reported as the range T₁ – T₂ . For a pure, crystalline substance, this range should be narrow, typically ≤ 2 °C. A broad range (> 2 °C) often indicates the presence of impurities.

G start Start: Pure, Characterized Sample prep Sample Preparation start->prep dry 1. Dry Sample (Vacuum Desiccator) prep->dry powder 2. Pulverize Sample dry->powder pack 3. Pack Capillary (2-3 mm) powder->pack measure Melting Point Measurement pack->measure fast_run 4. Fast Ramp Rate (10-15°C/min) to find approximate MP measure->fast_run cool 5. Cool Apparatus (~20°C below approx. MP) fast_run->cool slow_run 6. Slow Ramp Rate (1-2°C/min) for accurate measurement cool->slow_run record Data Recording slow_run->record t1 7. Record T1 (First Liquid Droplet) record->t1 t2 8. Record T2 (All Liquid / Clear Point) t1->t2 report Report as Range: T1 - T2 t2->report

Workflow for accurate melting point determination.

Data Presentation: Contextualizing the Result

To provide context for the experimentally determined value, it is useful to compare it with the melting points of structurally related compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Structural Features
AdamantaneC₁₀H₁₆136.24270 (sublimes)[2]Parent hydrocarbon cage
Adamantane-1-carboxylic acid C₁₁H₁₆O₂ 180.24 172 - 177 [3][5][7]Reference compound; H-bonding
3,5-Dimethyladamantane-1-carboxylic acidC₁₃H₂₀O₂208.3097 - 105[17]Alkyl groups disrupt packing
1-FluoroadamantaneC₁₀H₁₅F154.22~-42 (complex phase transitions)[10][11]Fluorine on bridgehead; no H-bonding
3,5-Difluoropicolinic acidC₆H₃F₂NO₂159.09202 - 204[18]Aromatic difluoro acid
3,5-Difluoroadamantane-1-carboxylic acid C₁₁H₁₄F₂O₂ 216.22 To be determined (TBD) Target compound

References

  • PubChem. (n.d.). 3,5-Dihydroxyadamantane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Adamantanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Barrio, M., et al. (2021).
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  • Gautam, R. (n.d.). A Study of Effects Unique Fluorine in Organic Reactions.
  • ACS Publications. (2017, April 18). New Intermediate Polymorph of 1-Fluoro-adamantane and Its Second-Order-like Transition toward the Low Temperature Phase. Crystal Growth & Design. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • DTIC. (n.d.). SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]

  • NIST. (n.d.). Adamantane-1-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • PMC. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. National Center for Biotechnology Information. Retrieved from [Link]

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Exploratory

3,5-Difluoroadamantane-1-carboxylic Acid: A Comprehensive Guide to Synthesis, NMR Characterization, and Analytical Methodologies

Executive Summary & Mechanistic Overview Adamantane derivatives have long been a cornerstone in medicinal chemistry due to their unique, highly symmetrical lipophilic cage structure, which significantly enhances the phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Adamantane derivatives have long been a cornerstone in medicinal chemistry due to their unique, highly symmetrical lipophilic cage structure, which significantly enhances the pharmacokinetic profiles of attached pharmacophores. The introduction of fluorine atoms at the bridgehead positions—specifically in 3,5-difluoroadamantane-1-carboxylic acid (CAS 73600-37-0) —profoundly impacts the physicochemical properties of the molecule[1].

From a mechanistic standpoint, bridgehead fluorination modulates lipophilicity, increases metabolic stability against cytochrome P450-mediated oxidation, and alters the pKa of the carboxylic acid through strong electron-withdrawing inductive effects propagating through the σ -framework[2]. Consequently, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, including adamantanyl-substituted benzamides used as P2X7 receptor antagonists for neuroinflammatory diseases[3].

Synthetic Workflow & Causality

The synthesis of 3,5-difluoroadamantane-1-carboxylic acid requires highly selective functionalization of the rigid tricyclic cage. The most robust and field-proven methodology involves a two-stage process:

  • Bridgehead Hydroxylation : Potassium permanganate (KMnO 4​ ) in aqueous alkaline media is utilized to selectively oxidize the tertiary C-H bonds of 3-hydroxyadamantane-1-carboxylic acid (or the unsubstituted adamantane-1-carboxylic acid) to yield the dihydroxy intermediate[2]. The causality behind this choice lies in the steric accessibility and the slightly higher reactivity of the tertiary bridgehead positions compared to the secondary methylenes.

  • Deoxofluorination : The subsequent conversion of the tertiary alcohols to fluorides is achieved using Diethylaminosulfur trifluoride (DAST)[2]. DAST is specifically chosen because it facilitates the nucleophilic substitution of the hydroxyl group with fluorine via an S N​ 1-like mechanism. This pathway is highly favored at the bridgehead position due to the stability of the adamantyl carbocation, resulting in the clean insertion of fluorine with complete retention of the cage architecture[4].

SynthWorkflow A 3-Hydroxyadamantane- 1-carboxylic acid B KMnO4 Oxidation (Aqueous KOH) A->B Bridgehead Hydroxylation C 3,5-Dihydroxyadamantane- 1-carboxylic acid B->C D DAST Fluorination (CHCl3, Reflux) C->D Deoxofluorination E 3,5-Difluoroadamantane- 1-carboxylic acid D->E

Synthetic workflow for 3,5-difluoroadamantane-1-carboxylic acid via DAST fluorination.

NMR Analytical Framework (The Core)

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for characterizing the structural integrity and fluorine substitution pattern of this molecule. The rigid Td​ symmetry of the parent adamantane is broken upon substitution, resulting in a complex but highly diagnostic set of chemical shifts and through-bond couplings[2].

Causality of Chemical Shifts and Couplings:
  • 19 F NMR : The bridgehead fluorine atoms resonate as a distinct signal around δ -137 ppm[3]. The strong electronegativity of fluorine intensely deshields the local environment, pulling electron density away from the cage.

  • 13 C NMR : The most critical diagnostic feature is the C3 and C5 carbons directly attached to the fluorine atoms. These carbons appear dramatically downfield at δ 93.29 ppm[4]. Furthermore, the 13 C spectrum is characterized by extensive carbon-fluorine spin-spin coupling ( JCF​ ). The one-bond coupling ( 1JCF​ ) is massive (typically ~188–192 Hz), while two-bond ( 2JCF​ ) and three-bond ( 3JCF​ ) couplings propagate efficiently through the rigid σ -framework, splitting the signals of the adjacent methylene and methine carbons[4].

Table 1: Summarized 13 C NMR Data (in DMSO-d6)
Carbon PositionChemical Shift ( δ , ppm)Multiplicity / CouplingStructural Assignment
C3, C5 93.29Doublet of doublets ( 1JCF​≈192 Hz)Bridgehead C-F
C1 42.09Multiplet ( 3JCF​ )Bridgehead C-COOH
C2, C4, C8, C9, C10 35.67, 39.55, 44.92, 46.92Multiplets ( 2JCF​ , 3JCF​ )Cage CH 2​
C7 30.16MultipletBridgehead CH
C11 ~175.0SingletCarboxylic Acid (C=O)
(Data synthesized from established patent literature and spectral databases[4][5])

Step-by-Step Experimental Protocols

Protocol 1: Synthesis via DAST Fluorination
  • Substrate Preparation : Dissolve 3,5-dihydroxyadamantane-1-carboxylic acid (1.0 equiv) in anhydrous chloroform (CHCl 3​ ) or dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced DAST degradation.

  • Reagent Addition : Cool the reaction mixture to 0 °C using an ice bath. Slowly add DAST (2.2 to 2.5 equiv) dropwise via a syringe. Causality: Dropwise addition controls the highly exothermic deoxofluorination reaction and minimizes the formation of elimination byproducts[2].

  • Reaction Progression : Remove the ice bath and heat the mixture to reflux for 8 to 12 hours. The thermal energy is required to drive the substitution at the sterically hindered bridgehead positions[4].

  • Quenching & Workup : Cool the mixture to room temperature and carefully quench with saturated aqueous sodium bicarbonate (NaHCO 3​ ) until CO 2​ evolution ceases.

  • Isolation : Extract the aqueous layer with ethyl acetate. Acidify the aqueous phase to pH 1.0 with 1N HCl, then extract again with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate in vacuo. Recrystallize from EtOAc/Hexane to yield pure 3,5-difluoroadamantane-1-carboxylic acid (mp 162-164 °C)[4].

Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Prep : Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is preferred over CDCl 3​ for the free carboxylic acid to disrupt hydrogen bonding, thereby preventing dimerization-induced signal broadening.

  • Standards : Add Tetramethylsilane (TMS) as an internal standard for 1 H and 13 C ( δ 0.00 ppm). For 19 F NMR, utilize Trichlorofluoromethane (CFCl 3​ ) as the reference ( δ 0.00 ppm).

  • Acquisition Parameters : Run the 13 C NMR with proton decoupling ( 13 C{ 1 H}). Ensure a sufficient relaxation delay (D1 2 seconds) to accurately integrate the quaternary bridgehead carbons (C1, C3, C5), which inherently possess longer T1​ relaxation times.

Trustworthiness & Quality Control: A Self-Validating System

To ensure absolute scientific integrity during drug development, the analytical protocol must be self-validating. Relying solely on 1D 13 C NMR is insufficient due to the complex multiplet structures generated by C-F coupling.

  • 2D NMR Correlation : Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) must be employed. HMBC is critical for confirming the connectivity of the carboxylic acid carbon to the adamantane cage by revealing long-range correlations from the cage protons to the carbonyl carbon.

  • Quantitative NMR (qNMR) : To validate the purity of the synthesized batch without relying on external chromatographic reference standards, qNMR is utilized. By integrating the highly resolved bridgehead proton signals against a certified internal standard (e.g., maleic acid), the absolute mass fraction of the active pharmaceutical ingredient (API) intermediate can be determined with >99% accuracy.

NMRLogic A Sample Preparation (DMSO-d6, TMS, CFCl3) B 1D NMR Acquisition (1H, 13C, 19F) A->B C 2D NMR Correlation (HSQC, HMBC) B->C Resolves overlapping cage CH2 signals D Quantitative NMR (qNMR) for Purity Assessment B->D Internal standard integration E Validated Structural & Purity Profile C->E D->E

Self-validating NMR analytical framework for structural and purity confirmation.

References

  • Title: EP0870757A2 - Fluoro-substituted adamantane derivatives | Source: Google Patents | URL
  • Title : Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes | Source : Journal of the American Chemical Society (ACS Publications) | URL :[Link]

  • Title: WO2020037350A1 - Adamantanyl-substituted benzamide compounds and their use as p2x7 receptor antagonists | Source: Google Patents | URL
  • Title : 3,5-DIFLUOROADAMANTANE-1-CARBOXYLIC-ACID NMR Spectra | Source : SpectraBase | URL : [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 3,5-Difluoroadamantane-1-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary: Adamantane derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, lipophilic c...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Adamantane derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, lipophilic cage structure. The introduction of fluorine atoms can profoundly alter a molecule's pharmacokinetic and physicochemical properties. 3,5-Difluoroadamantane-1-carboxylic acid represents a compound class where precise structural confirmation and quantification are critical. This guide provides an in-depth, technically-grounded framework for the analysis of this molecule using modern mass spectrometry. We will move beyond rote protocols to discuss the causal reasoning behind methodological choices, ensuring a robust and reliable analytical approach. This document outlines sample preparation, optimal ionization and analysis techniques, and a detailed interpretation of expected fragmentation patterns, all grounded in established scientific principles.

Introduction: The Analytical Imperative

3,5-Difluoroadamantane-1-carboxylic acid is a structurally unique small molecule. Its adamantane core provides a rigid, three-dimensional scaffold, while the two fluorine atoms at bridgehead positions and the carboxylic acid functional group impart distinct chemical properties. These features make it a valuable building block in drug discovery, where such structures can be used to optimize drug-target interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The analytical challenge lies in unequivocally confirming the structure and purity of this compound. Mass spectrometry (MS) stands as a primary tool for this purpose, offering high sensitivity and structural information. When coupled with liquid chromatography (LC), it provides a powerful platform for both qualitative and quantitative analysis.[1][2] This guide focuses on leveraging LC-MS, particularly with electrospray ionization (ESI), to achieve these analytical goals.

Foundational Principles: Physicochemical Properties and MS Strategy

A successful mass spectrometry method is built upon an understanding of the analyte's properties.

  • Molecular Formula: C₁₁H₁₄F₂O₂

  • Monoisotopic Mass: 216.0962 g/mol

  • Key Structural Features:

    • Adamantane Cage: A highly stable, non-polar hydrocarbon framework.

    • Carboxylic Acid Group: A polar, acidic functional group that is the primary site for ionization.

    • Fluorine Atoms: Highly electronegative substituents that influence the electronic environment and fragmentation behavior.

The presence of the carboxylic acid group makes this molecule ideally suited for Electrospray Ionization (ESI) in negative ion mode .[3][4] The acidic proton is readily lost in solution, forming a stable carboxylate anion, [M-H]⁻, which is efficiently detected by the mass spectrometer.

A Validated Protocol for LC-MS/MS Analysis

This section details a self-validating experimental workflow designed for robust and reproducible analysis. The logic behind each step is explained to empower the analyst to adapt and troubleshoot effectively.

Sample and Mobile Phase Preparation

A meticulous sample preparation is the cornerstone of any reliable analysis.

Protocol:

  • Stock Solution Preparation: Accurately weigh ~1 mg of 3,5-Difluoroadamantane-1-carboxylic acid and dissolve it in 1 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Standard Preparation: Perform serial dilutions of the stock solution using a mixture of 50:50 (v/v) LC-MS grade water and acetonitrile to create working standards at appropriate concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • Mobile Phase A (Aqueous): Use LC-MS grade water with 0.1% formic acid. While analysis is in negative ion mode, the acidic mobile phase ensures good chromatographic peak shape for the carboxylic acid.

  • Mobile Phase B (Organic): Use LC-MS grade acetonitrile with 0.1% formic acid.

Causality: The use of high-purity, LC-MS grade solvents and reagents is critical to avoid contamination from sources like plastics or environmental contaminants, which can interfere with trace-level analysis.[5]

Liquid Chromatography: Achieving Separation

The goal of chromatography is to deliver the analyte to the mass spectrometer as a sharp, symmetrical peak, free from co-eluting interferences.

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µmThe C18 stationary phase provides good retention for the moderately non-polar adamantane cage, ensuring separation from highly polar matrix components.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Flow Rate 0.4 mL/minA standard flow rate for 2.1 mm ID columns, compatible with ESI interfaces.
Injection Volume 2-5 µLKept low to prevent column overloading and peak distortion.
LC Gradient Start at 5% B, ramp to 95% B over 3-5 minutes, hold for 1 min, return to initial conditions.A generic gradient suitable for initial method development.[6] It should be optimized to ensure the analyte elutes with a retention time of 2-3 minutes for efficiency.[6]
Mass Spectrometry: Ionization and Detection

The mass spectrometer parameters are optimized to ensure sensitive detection of the precursor ion and its characteristic fragments.

ParameterRecommended SettingRationale
Ionization Mode Negative Ion Electrospray (ESI-)The carboxylic acid group readily deprotonates to form [M-H]⁻, providing high sensitivity.[3][7]
Capillary Voltage 2.5 - 3.5 kVOptimized to achieve stable spray and maximize ion signal.
Source Temperature 120 - 150 °CHelps in desolvation of the ESI droplets without causing thermal degradation of the analyte.
Desolvation Gas Nitrogen, Flow: 600 - 800 L/hrHigh flow of heated nitrogen gas aids in the efficient removal of solvent from the E-droplets, facilitating ion release into the gas phase.
Desolvation Temp. 350 - 450 °C
Mass Analyzer TOF, Orbitrap, or Triple QuadrupoleThe choice depends on the analytical goal. TOF and Orbitrap provide high resolution for accurate mass confirmation.[8][9] A Triple Quadrupole is superior for targeted quantification using Multiple Reaction Monitoring (MRM).[1]
Scan Range (Full Scan) m/z 50 - 300A range sufficient to encompass the precursor ion and its expected fragments.
Collision Energy (MS/MS) 10 - 30 eV (Ramped)A range of collision energies should be tested to find the optimal value that produces a rich and informative fragmentation spectrum.

Data Interpretation: Decoding the Mass Spectrum

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

The first step in analysis is to confirm the elemental composition of the molecule. High-resolution mass spectrometers, such as Q-TOF or Orbitrap instruments, can measure mass with high accuracy (typically < 5 ppm).[8][10][11]

For 3,5-Difluoroadamantane-1-carboxylic acid (C₁₁H₁₄F₂O₂), the expected exact mass of the deprotonated molecule [M-H]⁻ is 215.0889 .

  • Theoretical Exact Mass ([M-H]⁻): 215.0889

  • Measured Mass (Example): 215.0892

  • Mass Error: +1.4 ppm

A measured mass with an error of less than 5 ppm provides strong evidence for the assigned molecular formula.[10]

Proposed Fragmentation Pathway (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the isolated precursor ion. For the [M-H]⁻ ion of 3,5-Difluoroadamantane-1-carboxylic acid (m/z 215.1), the fragmentation is driven by the stable adamantane core and the functional groups.

The most characteristic fragmentation pathways for 1-substituted adamantanes include the loss of the substituent or neutral molecules related to it.[12] For carboxylic acids, a primary fragmentation is the loss of CO₂.[13][14]

Key Predicted Fragments:

  • Loss of Carbon Dioxide (CO₂): The most facile fragmentation for a carboxylate anion is the neutral loss of CO₂ (44.0 Da), leading to a highly stable adamantyl anion.

    • Fragment m/z: 171.1 (C₁₀H₁₄F₂⁻)

  • Loss of Hydrogen Fluoride (HF): Subsequent or parallel loss of HF (20.0 Da) from the fluorinated cage is also a probable pathway.

    • Fragment m/z from [M-H-CO₂]⁻: 151.1 (C₁₀H₁₃F⁻)

    • Fragment m/z from [M-H-HF]⁻: 195.1 (C₁₁H₁₃FO₂⁻)

The following diagram illustrates the proposed primary fragmentation pathway.

G cluster_0 Proposed Fragmentation Pathway precursor [M-H]⁻ m/z 215.1 frag1 [M-H-CO₂]⁻ m/z 171.1 precursor->frag1 - CO₂ (44.0 Da) frag2 [M-H-CO₂-HF]⁻ m/z 151.1 frag1->frag2 - HF (20.0 Da)

Caption: Primary fragmentation pathway of deprotonated 3,5-Difluoroadamantane-1-carboxylic acid.

Conclusion: A Framework for Confident Analysis

This guide provides a comprehensive and technically detailed approach to the mass spectrometric analysis of 3,5-Difluoroadamantane-1-carboxylic acid. By understanding the interplay between the analyte's physicochemical properties and the principles of LC-MS, researchers can develop robust, reliable, and self-validating methods. The outlined protocols for sample preparation, chromatography, and mass spectrometry, combined with the interpretive guide to fragmentation, serve as a complete framework for the confident structural confirmation and quantification of this important class of molecules. The application of high-resolution mass spectrometry is particularly emphasized as a critical tool for ensuring the unambiguous determination of elemental composition, a foundational requirement in all stages of scientific research and drug development.

References

  • Vertex AI Search. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? Retrieved March 14, 2026.
  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.
  • Majumder, T. K., et al. (n.d.). Mass spectral fragmentation of substituted adamantane-2,4-diones. Retrieved March 14, 2026.
  • Seto, C., et al. (1999). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization.
  • Kuhnert, N., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(13), 2014-2018.
  • ACS Publications. (2024, May 8). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology.
  • BenchChem. (2025).
  • ACS Publications. (2008, March 26). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry.
  • Longdom Publishing SL. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery.
  • Thermo Fisher Scientific. (n.d.). High Mass Resolution is Essential for Confident Compound Detection.
  • ACS Publications. (2007, January 9).
  • ResearchGate. (n.d.). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression.
  • Save My Exams. (2025, January 8). High Resolution Mass Spectrometry | Edexcel International A Level (IAL) Chemistry Revision Notes 2018.
  • Bioanalysis Zone. (2025, October 1).
  • ACS Publications. (n.d.). Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. The Journal of Organic Chemistry.
  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
  • National Bureau of Standards. (n.d.). Mass spectra of fluorocarbons.
  • ResearchGate. (2025, August 6).
  • PMC. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • New Food Magazine. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Royal Society of Chemistry. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145, 1129-1157.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog.
  • Hindawi. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • University of Kentucky. (n.d.).
  • J-Stage. (n.d.). Studies on Organic Fluorine Compounds. II.
  • NIST. (n.d.). 3,5-dimethyladamantane-1-carboxylic acid, methyl ester. NIST WebBook.
  • YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • ResearchGate. (n.d.).
  • SlidePlayer. (n.d.).
  • YouTube. (2023, January 25).

Sources

Protocols & Analytical Methods

Method

Synthesis of 3,5-Difluoroadamantane-1-carboxylic acid using DAST

Application Note: Deoxofluorination of Adamantyl Scaffolds – Synthesis of 3,5-Difluoroadamantane-1-carboxylic Acid Executive Summary Adamantane derivatives are privileged pharmacophores in modern drug discovery, prized f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Deoxofluorination of Adamantyl Scaffolds – Synthesis of 3,5-Difluoroadamantane-1-carboxylic Acid

Executive Summary

Adamantane derivatives are privileged pharmacophores in modern drug discovery, prized for their ability to enhance lipophilicity, modulate pharmacokinetic profiles, and block metabolic liabilities. The strategic installation of fluorine atoms at the bridgehead positions of the adamantane cage further fine-tunes these properties, significantly impacting the acidity ( pKa​ ) and lipophilicity ( logP ) of the resulting analogs. This application note details the robust, three-phase synthesis of 3,5-difluoroadamantane-1-carboxylic acid utilizing diethylaminosulfur trifluoride (DAST) as the critical deoxofluorinating agent, grounded in validated methodologies from Pfizer Central Research .

Mechanistic Rationale & Reaction Design

The Bridgehead Carbocation Conundrum Nucleophilic fluorination of tertiary alcohols typically proceeds via an SN​1 pathway, as severe steric hindrance precludes SN​2 backside attack. In the rigid tricyclodecane (adamantane) system, the formation of a planar carbocation at the bridgehead is geometrically forbidden (Bredt’s Rule). However, the adamantyl carbocation is uniquely stabilized by hyperconjugation—specifically, the delocalization of electron density from the rigid C-C framework into the empty p-orbital.

When DAST reacts with the bridgehead hydroxyl group, it initially forms an intermediate alkoxyaminosulfur difluoride . Thermal activation (refluxing chloroform) provides the necessary activation energy to cleave the C-O bond, generating a tight ion pair consisting of the adamantyl cation and the [F2​SNEt2​]− counter-ion. Fluoride is rapidly transferred within this solvent cage, yielding the fluorinated product with complete regioselectivity.

Causality of the Protection Strategy Direct treatment of 3-fluoro-5-hydroxyadamantane-1-carboxylic acid with DAST is synthetically non-viable. DAST is highly reactive toward free carboxylic acids, rapidly converting them to acyl fluorides. While acyl fluorides can theoretically be hydrolyzed back to the free acid during aqueous workup, this side reaction consumes stoichiometric equivalents of the expensive DAST reagent, generates hazardous hydrogen fluoride (HF) prematurely, and risks intermolecular anhydride formation. To ensure a clean reaction profile and high atom economy, the carboxylic acid must first be masked as a methyl ester.

Workflow Visualization

G A 3-Fluoro-5-hydroxyadamantane -1-carboxylic acid B Esterification (MeI, NaHCO3, Bu4NHSO4) A->B Protect Carboxyl C Methyl 3-fluoro-5-hydroxy -adamantane-1-carboxylate B->C D Deoxofluorination (DAST, CHCl3, Reflux) C->D Nucleophilic Fluorination E Methyl 3,5-difluoro -adamantane-1-carboxylate D->E F Saponification (NaOH, MeOH/H2O) E->F Deprotect Carboxyl G 3,5-Difluoroadamantane -1-carboxylic acid F->G Final Product

Synthesis workflow of 3,5-difluoroadamantane-1-carboxylic acid via DAST deoxofluorination.

Phase-by-Phase Experimental Protocol

Phase 1: Carboxylic Acid Protection (Phase-Transfer Esterification)
  • Suspend 3-fluoro-5-hydroxyadamantane-1-carboxylic acid (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and water.

  • Add sodium bicarbonate ( NaHCO3​ , 4.0 eq) and tetrabutylammonium hydrogen sulfate ( Bu4​NHSO4​ , 1.0 eq) to the mixture.

  • Introduce methyl iodide (MeI, excess) and stir vigorously at room temperature for 18 hours.

  • Self-Validating Checkpoint: Perform a TLC (Hexane/EtOAc 1:1). The highly polar streak of the free acid will be entirely replaced by a distinct, less polar spot, confirming complete esterification.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo to yield methyl 3-fluoro-5-hydroxyadamantane-1-carboxylate.

Phase 2: DAST-Mediated Deoxofluorination
  • Dissolve the intermediate ester (1.0 eq) in anhydrous chloroform ( CHCl3​ , 0.1 M) under a strict argon atmosphere.

  • Cool the reaction vessel to 0 °C using an ice bath. Causality: DAST reacts exothermically with the alcohol to form the intermediate; cooling prevents thermal runaway during this initial covalent bonding phase.

  • Add DAST (1.5 eq) dropwise via a chemically resistant syringe.

  • Remove the ice bath and heat the reaction to reflux (~61 °C) for 12 hours.

  • Cool the mixture back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NaHCO3​ .

  • Self-Validating Checkpoint: The cessation of CO2​ effervescence during the quench serves as a macroscopic indicator that all residual DAST and intermediate sulfur-based byproducts have been fully hydrolyzed and neutralized.

  • Extract the aqueous layer with DCM, dry the combined organics over MgSO4​ , and concentrate to yield crude methyl 3,5-difluoroadamantane-1-carboxylate.

Phase 3: Ester Hydrolysis (Saponification)
  • Dissolve the crude fluorinated ester in a 3:1 mixture of Methanol and 2M aqueous NaOH.

  • Stir at room temperature for 4 hours until TLC confirms the disappearance of the ester.

  • Remove the methanol under reduced pressure. Wash the remaining alkaline aqueous layer with diethyl ether to extract any non-polar organic impurities.

  • Cool the aqueous layer and acidify to pH 1.0 using 1N HCl.

  • Self-Validating Checkpoint: Upon acidification, a dense white solid will rapidly precipitate. This confirms the successful deprotection, as the protonated 3,5-difluoroadamantane-1-carboxylic acid is highly insoluble in acidic aqueous media.

  • Extract the precipitate into ethyl acetate, wash with water, dry, and concentrate. Recrystallize from EtOAc/Hexane to afford the pure product (>95% yield over two steps).

Data Presentation

Table 1: Stoichiometric Parameters for DAST Fluorination

ReagentMW ( g/mol )EquivalentsRole in Synthesis
Methyl 3-fluoro-5-hydroxyadamantane-1-carboxylate228.261.0Substrate
Diethylaminosulfur trifluoride (DAST)161.191.5Nucleophilic Fluorinating Agent
Chloroform (anhydrous)119.380.1 MNon-polar Solvent (Promotes tight ion pair)
Saturated NaHCO3​ (aq)84.01ExcessQuenching / Neutralizing Agent

Table 2: Physicochemical & Spectral Characterization

PropertyValueAnalytical Significance
Molecular Formula C11​H14​F2​O2​ -
Melting Point 162–164 °CSharp melting range indicates high crystalline purity post-recrystallization.
Acidity ( pKa​ ) 3.83 ± 0.04Demonstrates strong inductive electron-withdrawal by the dual bridgehead fluorines compared to native adamantane.
13 C NMR (Bridgehead C-F) 93.29 ppm (d, J=192 Hz)Diagnostic doublet peak confirming successful C-F bond formation at the tertiary carbon.

Safety & Troubleshooting

  • Thermal Instability of DAST: DAST is thermally unstable and can undergo explosive decomposition if heated above 90 °C. Troubleshooting/Design Choice: The use of chloroform (boiling point ~61 °C) as the reaction solvent provides a built-in thermal safety limit. Refluxing the reaction ensures sufficient energy for C-O bond cleavage while remaining well below DAST's decomposition threshold.

  • HF Generation: DAST releases highly corrosive and toxic hydrogen fluoride (HF) upon contact with moisture. All glassware must be oven-dried, and the reaction must be kept under an inert atmosphere. Quenching must strictly be performed in a fume hood with the sash lowered.

  • Incomplete Fluorination: If TLC indicates unreacted starting material after 12 hours of reflux, verify the anhydrous nature of the chloroform. Trace water will competitively hydrolyze DAST, depleting the active reagent before the sterically hindered bridgehead alcohol can fully react.

References

  • Jasys, V. J., Lombardo, F., Appleton, T. A., Bordner, J., Ziliox, M., & Volkmann, R. A. (2000). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Journal of the American Chemical Society, 122(3), 466-473. URL:[Link]

  • Lu, Y., Kasahara, A., Hyodo, T., Ohara, K., Yamaguchi, K., Otani, Y., & Ohwada, T. (2023). Isolation and Reactions of Imidoyl Fluorides Generated from Oxime Using the Diethylaminosulfur Trifluoride/Tetrahydrofuran (DAST–THF) System. Organic Letters, 25(18), 3482-3486. URL:[Link]

Application

HPLC purification method for 3,5-Difluoroadamantane-1-carboxylic acid

An Application Note: A Robust Reversed-Phase HPLC Method for the Purification of 3,5-Difluoroadamantane-1-carboxylic Acid Authored by: Gemini, Senior Application Scientist Abstract This application note presents a detail...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note: A Robust Reversed-Phase HPLC Method for the Purification of 3,5-Difluoroadamantane-1-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This application note presents a detailed, robust, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 3,5-Difluoroadamantane-1-carboxylic acid. Adamantane derivatives are crucial scaffolds in medicinal chemistry due to their unique lipophilic and rigid structure, which can enhance the pharmacokinetic profiles of drug candidates.[1][2][3] The introduction of fluorine atoms further modulates these properties. This guide provides a comprehensive protocol, explains the scientific rationale behind the methodological choices, and offers insights for researchers, chemists, and drug development professionals engaged in the synthesis and purification of adamantane-based compounds.

Introduction and Scientific Rationale

The adamantane cage is a highly symmetric and lipophilic moiety that has been incorporated into numerous approved drugs.[1][2] Its rigid structure provides a well-defined orientation for pharmacophoric groups. Fluorination is a common strategy in drug design to improve metabolic stability, binding affinity, and membrane permeability. 3,5-Difluoroadamantane-1-carboxylic acid combines these features, making it a valuable building block.

However, the purification of such molecules presents distinct challenges. The hydrophobic adamantane core dictates strong retention on reversed-phase media, while the polar carboxylic acid group can cause peak tailing if its ionization state is not properly controlled. Furthermore, adamantane derivatives often lack strong UV chromophores, complicating detection.[4]

This method leverages fundamental chromatographic principles to overcome these challenges. We employ a reversed-phase C18 column, which provides excellent selectivity for adamantane derivatives based on their hydrophobic properties.[5] The mobile phase is acidified with trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid moiety. This ensures the analyte is in a neutral, more retained form, leading to symmetrical peak shapes and reproducible retention times. TFA also acts as an ion-pairing agent and can improve the peak symmetry of other acidic compounds.[6][7][8]

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Sample Crude Synthetic Product Dissolution Dissolve in Acetonitrile or Methanol Crude_Sample->Dissolution Filtration Filter through 0.45 µm PTFE Syringe Filter Dissolution->Filtration Injection Inject onto HPLC System Filtration->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Collection Automated Fraction Collection Detection->Collection Pooling Pool Pure Fractions Collection->Pooling Evaporation Remove Solvent via Rotary Evaporation Pooling->Evaporation Drying Dry under High Vacuum Evaporation->Drying Final_Product Pure 3,5-Difluoroadamantane- 1-carboxylic acid Drying->Final_Product

Caption: General experimental workflow for the HPLC purification of 3,5-Difluoroadamantane-1-carboxylic acid.

Detailed Materials and Protocol

Materials and Reagents
  • Crude 3,5-Difluoroadamantane-1-carboxylic acid

  • Acetonitrile (ACN), HPLC grade or higher

  • Methanol (MeOH), HPLC grade or higher

  • Deionized (DI) Water, 18.2 MΩ·cm

  • Trifluoroacetic acid (TFA), HPLC grade, >99.5% purity

  • 0.45 µm PTFE syringe filters

Instrumentation and Consumables
  • Preparative HPLC system with a gradient pump, autosampler/manual injector, and UV/Vis detector.

  • Fraction collector.

  • Reversed-phase preparative C18 column (e.g., 19 x 150 mm, 5 µm particle size).

  • Rotary evaporator.

  • High-vacuum pump.

HPLC Method Parameters

All quantitative data and method parameters are summarized in the table below for clarity and ease of use.

ParameterRecommended ValueJustification
Column Preparative C18, 5 µm, 19 x 150 mmC18 stationary phase provides excellent hydrophobic selectivity for the adamantane core.[5] The 5 µm particle size offers a good balance of resolution and backpressure.
Mobile Phase A 0.1% TFA in Deionized WaterThe aqueous component of the mobile phase.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Acid Modifier 0.1% Trifluoroacetic Acid (TFA)Suppresses ionization of the carboxylic acid to ensure sharp, symmetrical peaks. TFA is volatile, facilitating product recovery.[6]
Gradient 30-95% B over 20 minutesA broad gradient is recommended for initial runs to elute the compound and any impurities. This can be optimized to improve resolution and reduce run time.
Flow Rate 15-20 mL/minAppropriate for a 19 mm ID preparative column to ensure efficient separation without excessive backpressure.
Column Temperature 30 °CElevated temperature can reduce mobile phase viscosity and improve peak efficiency. Maintained for reproducibility.
Detection UV at 210 nmThe carboxyl group provides weak absorbance at low wavelengths. 210 nm offers the necessary sensitivity for detection.[6]
Sample Solvent Acetonitrile or MethanolThe compound is expected to be soluble in polar organic solvents.[9] Using the mobile phase's organic component is ideal to avoid solvent effects.
Injection Volume Variable (dependent on concentration and column loading)Start with a small analytical injection to determine retention time before scaling up for preparative purification.
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • To prepare 1 L of Mobile Phase A, add 1 mL of TFA to 999 mL of DI water. Mix thoroughly and degas.

    • To prepare 1 L of Mobile Phase B, add 1 mL of TFA to 999 mL of acetonitrile. Mix thoroughly and degas.

  • Sample Preparation:

    • Dissolve the crude 3,5-Difluoroadamantane-1-carboxylic acid in a minimal amount of acetonitrile or methanol to create a concentrated stock solution (e.g., 50-100 mg/mL).

    • Ensure the material is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.

  • HPLC System Setup and Equilibration:

    • Install the preparative C18 column.

    • Purge the pump lines with fresh mobile phases.

    • Equilibrate the column with the starting conditions (e.g., 30% Mobile Phase B) for at least 5-10 column volumes or until a stable baseline is achieved.

  • Purification Run:

    • Inject the filtered sample onto the column.

    • Begin the gradient method as detailed in the table above.

    • Monitor the chromatogram at 210 nm. The product is expected to be a major, well-defined peak.

    • Set the fraction collector to collect peaks based on a slope or threshold trigger. Collect the main peak corresponding to the target compound.

  • Post-Purification Work-up:

    • Combine the fractions containing the pure product, as confirmed by analytical HPLC if necessary.

    • Remove the acetonitrile and water using a rotary evaporator. Be mindful that residual TFA may form an oil with the product.

    • The resulting solid or oil can be further dried under a high vacuum to remove residual solvents and TFA.

Troubleshooting

IssuePotential CauseSuggested Solution
Broad or Tailing Peak Insufficient acidification; column overloading; secondary interactions.Ensure 0.1% TFA is present in both mobile phases. Reduce the injection mass. Consider a different acidic modifier like formic acid if tailing persists.
Low Recovery Compound precipitation on the column or in tubing; poor solubility.Ensure the sample is fully dissolved before injection. Try a stronger sample solvent (add minimal DMSO if necessary). Check for system leaks.
Poor Resolution Inappropriate gradient; high flow rate.Optimize the gradient by making it shallower around the elution point of the target compound. Reduce the flow rate to increase the number of theoretical plates and improve separation.
No Peak Detected Low concentration; no UV absorbance at the selected wavelength.Confirm the compound structure. Inject a higher concentration. If the compound truly lacks a chromophore, consider alternative detection methods like ELSD or MS for analysis.

Alternative Methodologies: Supercritical Fluid Chromatography (SFC)

For laboratories equipped with SFC instrumentation, this technique presents a powerful and "greener" alternative to traditional RP-HPLC. SFC uses supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption.[10][11] It is particularly well-suited for the purification of fluorinated compounds and chiral separations, often providing faster and more efficient results than HPLC.[10][12]

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable and effective strategy for the purification of 3,5-Difluoroadamantane-1-carboxylic acid. By employing a C18 stationary phase and an acidified mobile phase, this protocol effectively addresses the challenges posed by the compound's mixed polarity and lack of a strong chromophore. The provided parameters serve as an excellent starting point for optimization, enabling researchers to obtain high-purity material essential for downstream applications in drug discovery and development.

References

  • The Use of Perfluorinated Carboxylic Acids in the Reversed-Phase HPLC of Peptides.
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and Bioanalytical Chemistry.
  • Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography.
  • Liquid chromatography of adamantane derivatives.
  • Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography.
  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. American Pharmaceutical Review.
  • Supercritical fluid chrom
  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry.
  • Avoiding impurities in the preparation of adamantane-based drugs. BenchChem.
  • THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROM
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Bioc
  • Technical Support Center: Synthesis of Adamantane Deriv
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv

Sources

Method

Application Note: Derivatization of 3,5-Difluoroadamantane-1-carboxylic Acid for Biological Screening

Pharmacophore Rationale: The Role of Bridgehead Fluorination The adamantane scaffold is a privileged structure in medicinal chemistry, prized for its exceptional lipophilicity, rigid three-dimensional geometry, and abili...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Rationale: The Role of Bridgehead Fluorination

The adamantane scaffold is a privileged structure in medicinal chemistry, prized for its exceptional lipophilicity, rigid three-dimensional geometry, and ability to readily cross the blood-brain barrier. However, unsubstituted adamantanes suffer from significant pharmacokinetic liabilities, most notably extensive Phase I metabolism via Cytochrome P450 (CYP450)-mediated hydroxylation at the tertiary bridgehead carbons (C3, C5, and C7).

To overcome these metabolic "soft spots," strategic halogenation is employed. The substitution of hydrogen atoms with fluorine at the C3 and C5 positions to yield 3,5-difluoroadamantane-1-carboxylic acid fundamentally alters the physicochemical profile of the molecule . The strong carbon-fluorine (C–F) bond resists oxidative cleavage, drastically improving metabolic half-life. Furthermore, the high electronegativity of fluorine exerts a profound inductive effect through the rigid sigma-bond framework, lowering the pKa of the C1 carboxylic acid and modulating the overall lipophilicity (LogP) of the molecule . This makes 3,5-difluoroadamantane-1-carboxylic acid a superior starting material for synthesizing high-affinity ligands for biological screening.

Physicochemical Profiling

Understanding the quantitative differences between the native and fluorinated scaffolds is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior during drug design.

Table 1: Comparative Physicochemical Properties of Adamantane Derivatives

PropertyAdamantane-1-carboxylic acid3,5-Difluoroadamantane-1-carboxylic acidImpact on Drug Design
Bridgehead Substitution None3,5-DifluoroBlocks CYP450-mediated hydroxylation.
pKa (approx.) 4.903.50 – 3.80Increased acidity alters target binding kinetics.
Lipophilicity (LogP) High (~3.0)Moderated (~2.4)Improved aqueous solubility and bioavailability.
Melting Point 172–174 °C162–164 °CDisruption of crystal lattice packing .

Biological Applications: Targeting Soluble Epoxide Hydrolase (sEH)

Derivatives of 3,5-difluoroadamantane are heavily utilized in the development of inhibitors for Soluble Epoxide Hydrolase (sEH) . sEH is a critical enzyme that hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). By converting 3,5-difluoroadamantane-1-carboxylic acid into a 1,3-disubstituted urea, researchers can create picomolar-affinity sEH inhibitors . The fluorinated adamantane moiety perfectly occupies the hydrophobic pocket of the sEH active site, while the urea acts as a transition-state mimic for the epoxide hydrolysis.

sEHPathway ArA Arachidonic Acid CYP CYP450 Enzymes ArA->CYP Oxidation EET EETs (Epoxyeicosatrienoic Acids) [Anti-inflammatory] CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs [Pro-inflammatory] sEH->DHET Inhibitor Fluorinated Adamantyl Urea Inhibitor->sEH Competitive Inhibition

Caption: Mechanism of sEH inhibition by adamantyl ureas preserving anti-inflammatory EETs.

Synthetic Workflows for Library Generation

To utilize this scaffold for high-throughput biological screening, the carboxylic acid must be efficiently functionalized. The two most common derivatization pathways are Amide Coupling (to explore hydrogen-bonding networks) and Curtius Rearrangement (to generate ureas).

SyntheticWorkflow A 3,5-Difluoroadamantane- 1-carboxylic acid B Amide Coupling (HATU, DIPEA) A->B Pathway A C Curtius Rearrangement (DPPA, Et3N, Heat) A->C Pathway B D Fluorinated Adamantyl Amide B->D Primary/Secondary Amine E Isocyanate Intermediate C->E - N2 (Gas) F Urea Formation (Amine Addition) E->F G Fluorinated Adamantyl Urea F->G Primary Amine

Caption: Synthetic workflow for derivatization of 3,5-difluoroadamantane-1-carboxylic acid.

Protocol A: Synthesis of Fluorinated Adamantyl Amides via HATU Coupling

Causality & Rationale: The C1 position of the adamantane ring is a tertiary carbon, creating immense steric hindrance around the carboxylic acid. Standard coupling reagents like EDC/NHS often fail or result in low yields due to the slow formation of the active ester. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which generates a highly reactive HOAt ester capable of overcoming this steric bulk, ensuring rapid and complete amidation .

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3,5-difluoroadamantane-1-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 3.0 mmol). Stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.

  • Coupling Agent: Add HATU (1.2 eq, 1.2 mmol) in one portion. The solution will typically turn a pale yellow color. Stir for 15 minutes to allow the formation of the active HOAt ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq, 1.1 mmol) dropwise. Stir the reaction mixture at room temperature for 4–6 hours.

  • Workup: Quench the reaction by pouring it into 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating System (Quality Control): Monitor the reaction via Thin Layer Chromatography (TLC). The starting carboxylic acid will streak heavily on silica (unless 1% AcOH is added to the eluent), whereas the resulting amide will migrate as a tight, well-defined spot with a higher Rf value. Final confirmation must be achieved via LC-MS; the mass spectrum will show the exact mass of the coupled product, validating the success of the steric bypass.

Protocol B: Synthesis of Fluorinated Adamantyl Ureas via Curtius Rearrangement

Causality & Rationale: Ureas are highly potent pharmacophores for sEH inhibition. Converting a carboxylic acid to a urea traditionally requires harsh conditions (e.g., SOCl₂ to form an acid chloride, followed by sodium azide). We utilize Diphenylphosphoryl azide (DPPA) to facilitate a mild, one-pot Curtius rearrangement . DPPA safely generates the acyl azide in situ, which upon heating extrudes nitrogen gas to form a highly electrophilic isocyanate intermediate, perfectly primed for nucleophilic attack by an amine.

Step-by-Step Methodology:

  • Acyl Azide Formation: Dissolve 3,5-difluoroadamantane-1-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous Toluene (10 mL). Add Triethylamine (Et₃N, 1.5 eq, 1.5 mmol) and DPPA (1.1 eq, 1.1 mmol).

  • Rearrangement: Stir the mixture at room temperature for 30 minutes, then slowly heat the reaction to 80 °C. Maintain this temperature for 2 hours. Caution: Nitrogen gas evolution will occur; ensure the system is properly vented.

  • Urea Formation: Cool the reaction mixture to room temperature. Add the target primary amine (1.2 eq, 1.2 mmol) dissolved in 2 mL of Toluene. Stir for an additional 4 hours at room temperature.

  • Workup: Dilute the mixture with Ethyl Acetate (20 mL) and wash sequentially with 1M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude product from a mixture of Dichloromethane and Hexanes to yield the pure fluorinated adamantyl urea.

Self-Validating System (Quality Control): This protocol is self-validating through Infrared (IR) Spectroscopy . To verify the success of Step 2, an aliquot of the reaction mixture can be analyzed via IR. The formation of the isocyanate intermediate is definitively confirmed by the appearance of a sharp, highly intense anti-symmetric stretching band at ~2250–2270 cm⁻¹ . Upon completion of Step 3, the total disappearance of this isocyanate band and the emergence of a strong urea carbonyl stretch at ~1650 cm⁻¹ guarantees that the derivatization was successful. Furthermore, ¹⁹F NMR will show a characteristic shift confirming the integrity of the 3,5-difluoro moiety.

References

  • Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Journal of the American Chemical Society.[Link]

  • Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. Scientific Reports (PMC).[Link]

  • Structure–Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists Related to AKB48, 5F-AKB-48, and AFUBIATA. ACS Chemical Neuroscience.[Link]

  • Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia. Journal of Medicinal Chemistry (PMC).[Link]

Technical Notes & Optimization

Troubleshooting

Removal of unreacted starting materials in adamantane fluorination

Welcome to the Technical Support Center for Advanced Hydrocarbon Functionalization . As a Senior Application Scientist, I frequently consult with researchers struggling to isolate fluorinated adamantane derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Hydrocarbon Functionalization .

As a Senior Application Scientist, I frequently consult with researchers struggling to isolate fluorinated adamantane derivatives. Direct fluorination of adamantane (whether via electrophilic reagents like Selectfluor, elemental fluorine, or electrochemical methods) is typically run to partial conversion to prevent the formation of polyfluorinated byproducts.

This creates a significant downstream bottleneck: separating unreacted adamantane from the target fluoroadamantane . Because both the starting material and the product are highly lipophilic, non-polar cage hydrocarbons with extreme volatility, standard purification workflows often lead to co-elution or catastrophic yield loss.

Below is our comprehensive troubleshooting guide, workflow, and self-validating protocol to resolve this separation challenge.

Logical Workflow for Adamantane Separation

PurificationWorkflow Start Crude Fluorination Mixture (Adamantane + Fluoroadamantanes) AqueousWorkup Aqueous Workup & Extraction (Removal of polar reagents) Start->AqueousWorkup Chromatography Silica Gel Chromatography (100% Hexane Mobile Phase) AqueousWorkup->Chromatography Fractions Fraction Analysis (GC or TLC) Chromatography->Fractions Evaporation Careful Solvent Evaporation (Argon/N2 stream, NO High Vac) Fractions->Evaporation Rf ~0.40 fractions Recrystallization Recrystallization (Ethanol, -20°C) Evaporation->Recrystallization PureProduct Pure 1-Fluoroadamantane Recrystallization->PureProduct

Workflow for the isolation of fluoroadamantanes from unreacted adamantane.

Frequently Asked Questions (FAQs)

Q1: Why do standard silica gel chromatography methods fail to separate unreacted adamantane from 1-fluoroadamantane? Expertise & Causality: Both adamantane and its mono-fluorinated derivative lack hydrogen-bond donors and possess a highly rigid, lipophilic cage structure. This results in exceptionally weak interactions with the polar silanol groups on standard stationary phases. If any polar solvent (like ethyl acetate or dichloromethane) is introduced into the mobile phase, both compounds will be pushed to the solvent front and co-elute.

Q2: What is the most effective chromatographic strategy to resolve this mixture? Expertise & Causality: Normal-phase silica gel chromatography can be effective, but it requires strictly non-polar mobile phases. When using 100% hexane, adamantane elutes very quickly near the solvent front (Rf ≈ 0.75)[1]. The introduction of the highly electronegative fluorine atom in 1-fluoroadamantane breaks the perfect symmetry of the cage, introducing a localized dipole moment. This slight polarity increases its retention time on silica (Rf ≈ 0.40), allowing for separation if the column is sufficiently long[1].

Q3: Can gas chromatography (GC) be used as an alternative purification method? Expertise & Causality: Yes, but primarily for analytical or small-scale preparative purposes. Preparative Gas-Liquid Chromatography (GLC) using an OV-17 (10%) column at 110°C is highly effective at cleanly resolving adamantane, 1-fluoroadamantane, and 1,3-difluoroadamantane[2]. However, scaling this up for multi-gram synthetic workflows is impractical due to throughput limitations.

Q4: Why am I losing all my product mass during solvent removal? Expertise & Causality: Adamantane derivatives possess unusually high vapor pressures for their molecular weights and readily sublime. If you use a standard rotary evaporator setup with a high-vacuum pump to remove the chromatography fractions, both your unreacted starting material and your fluorinated product will co-evaporate into the vacuum trap. Solvent must be removed at atmospheric pressure using an inert gas stream[1].

Troubleshooting Guide

Issue EncounteredRoot CauseCorrective Action
Co-elution on Silica Gel Mobile phase is too polar, compressing Rf values.Switch to strictly 100% hexanes or pentane. Ensure silica gel is properly activated and use a high length-to-diameter column ratio (≥ 20:1).
Catastrophic Yield Loss Sublimation/volatilization of the adamantane cage under vacuum during solvent removal.Evaporate the non-polar solvent using a gentle stream of Argon or Nitrogen gas at room temperature. Never apply high vacuum. [1]
Persistent Trace Adamantane Tailing of the massive unreacted adamantane peak into the product fractions.Implement a secondary recrystallization step. Dissolve the enriched product in hot ethanol and cool to -20°C to exploit differential solubility[1].

Physicochemical Data for Separation Strategy

To successfully separate these compounds, you must exploit their subtle physicochemical differences.

PropertyAdamantane1-FluoroadamantaneImplication for Purification
TLC Retention (Rf) ~0.75 (100% Hexane)~0.40 (100% Hexane)Separable via careful, low-polarity silica gel chromatography[1].
Dipole Moment 0 D (Perfectly Symmetrical)> 1.0 DThe C-F bond induces polarity, enabling normal-phase retention.
Volatility High (Sublimes rapidly at RT)High (Sublimes)Mandates the use of an Ar/N2 stream for solvent evaporation[1].
Solubility in Cold Ethanol Very LowModerateEnables recrystallization from ethanol as a final polishing step[1].

Self-Validating Protocol: Purification of 1-Fluoroadamantane

This protocol is designed as a self-validating system; you will verify the success of the separation analytically before proceeding to the high-risk evaporation step.

Step 1: Column Preparation Pack a glass chromatography column with high-quality silica gel (230-400 mesh) using 100% hexanes as the slurry solvent. Ensure a high column height-to-diameter ratio (at least 20:1) to maximize theoretical plates for this challenging separation.

Step 2: Sample Loading Dissolve the crude, dry reaction mixture in the absolute minimum volume of hexanes. Carefully apply it to the top of the silica bed to ensure a narrow loading band.

Step 3: Elution & Fraction Collection Elute the column strictly with 100% hexanes. Collect small fractions (e.g., 10-20 mL depending on scale) to prevent the tailing edge of the adamantane peak from contaminating the product peak.

Step 4: Analytical Validation Analyze the fractions via TLC (100% hexane) or GC-FID. Adamantane will elute first (Rf ~0.75). Discard or recycle these fractions. The target 1-fluoroadamantane will elute later (Rf ~0.40)[1]. Only pool fractions that show a single spot at Rf 0.40.

Step 5: Solvent Removal (Critical) Transfer the pooled product fractions to a suitable vessel. Do not use a rotary evaporator under vacuum. Evaporate the hexanes using a gentle, steady stream of Argon or Nitrogen gas at room temperature until a solid white residue is obtained[1].

Step 6: Recrystallization (Polishing) To remove any trace adamantane carried over by peak tailing, dissolve the solid residue in a minimum amount of hot ethanol. Cool the solution slowly to room temperature, then place it in a -20°C freezer to induce crystallization of pure 1-fluoroadamantane[1]. Recover the purified crystals via vacuum filtration and wash with a few drops of ice-cold ethanol.

References

  • Ehrenkaufer, R. L. E., et al. "Tritium labeling of potential lipophilic myelin probes." Deep Blue Repositories, University of Michigan.
  • Zupan, M., et al. "Fluorination with Xenon Difluoride. Direct Hydrogen Atom Substitution with Xenon Difluoride." Bulletin of the Chemical Society of Japan, Oxford Academic.

Sources

Optimization

Improving the yield of 3,5-Difluoroadamantane-1-carboxylic acid synthesis

Technical Support Center: Troubleshooting the Synthesis of 3,5-Difluoroadamantane-1-carboxylic Acid Overview The incorporation of bridgehead fluorine atoms into the adamantane scaffold is a critical structural modificati...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 3,5-Difluoroadamantane-1-carboxylic Acid

Overview The incorporation of bridgehead fluorine atoms into the adamantane scaffold is a critical structural modification in drug discovery, utilized to modulate lipophilicity (log P), lower the pKa of adjacent functional groups, and improve metabolic stability[1]. However, synthesizing 3,5-difluoroadamantane-1-carboxylic acid presents unique mechanistic challenges, particularly regarding regioselective bridgehead functionalization and the handling of sensitive deoxyfluorinating reagents like Diethylaminosulfur trifluoride (DAST)[1].

This technical support guide provides a field-proven, step-by-step methodology, root-cause troubleshooting, and quantitative benchmarks to ensure high-yield synthesis.

Validated Synthesis Workflow

The most reliable route to 3,5-difluoroadamantane-1-carboxylic acid relies on a sequential hydroxylation-fluorination strategy[1][2]. Because bridgehead carbons cannot undergo standard SN2 substitutions, we must leverage the stability of the adamantyl cation via an SN1-like deoxyfluorination pathway[3].

SynthesisWorkflow A 3-Fluoroadamantane-1-carboxylic acid (Starting Material) B KMnO4, KOH, H2O Reflux, 18h A->B C 3-Fluoro-5-hydroxyadamantane- 1-carboxylic acid B->C D TBAHS, NaHCO3, MeI Acetone, 48h C->D E Methyl 3-fluoro-5-hydroxyadamantane- 1-carboxylate D->E F DAST, CHCl3 -50°C to Reflux, 1.5h E->F G Methyl 3,5-difluoroadamantane- 1-carboxylate F->G H NaOH / H2O / MeOH Reflux, then HCl G->H I 3,5-Difluoroadamantane- 1-carboxylic acid (Target) H->I

Fig 1. Four-step synthesis workflow for 3,5-Difluoroadamantane-1-carboxylic acid.

Step-by-Step Experimental Methodology

Step 1: Bridgehead Hydroxylation

  • Dissolve 3-fluoroadamantane-1-carboxylic acid (1 eq) in water containing KOH (1.2 eq) to form the soluble carboxylate salt[2].

  • Add KMnO4 (1.2 eq) and reflux the mixture for 18 hours[2].

  • Cool the reaction, filter the MnO2 byproduct, acidify the aqueous layer with 1N HCl to pH 1.0, and extract with ethyl acetate[2].

  • Dry the organic extract over MgSO4 and concentrate in vacuo to yield 3-fluoro-5-hydroxyadamantane-1-carboxylic acid[2].

Step 2: Carboxylic Acid Protection (Esterification)

  • To an aqueous solution of tetrabutylammonium hydrogen sulfate (TBAHS, 1 eq), add NaHCO3 (4 eq) portion-wise[2].

  • Add the hydroxy-acid from Step 1 (1 eq) and stir for 30 minutes. Concentrate in vacuo to yield a viscous oil[2].

  • Dissolve the oil in acetone, add methyl iodide (excess), and stir for 48 hours at room temperature[2].

  • Concentrate and purify via silica gel chromatography to yield methyl 3-fluoro-5-hydroxyadamantane-1-carboxylate[2].

Step 3: DAST-Mediated Deoxyfluorination

  • Under a strict N2 atmosphere, dissolve the ester from Step 2 in dry chloroform and cool to -50 °C[2].

  • Dropwise, add DAST (1 eq). Mechanistic Note: The reaction forms an alkoxyaminosulfur difluoride intermediate[3].

  • Allow the suspension to warm to ambient temperature, then heat to reflux for 1.5 hours[2].

  • Quench carefully with water, separate the organic layer, and concentrate to yield methyl 3,5-difluoroadamantane-1-carboxylate[2].

Step 4: Saponification & Purification

  • Treat the fluorinated ester with aqueous NaOH in methanol and reflux until TLC indicates complete consumption of the ester.

  • Evaporate the methanol, acidify the aqueous layer with 1N HCl, and extract with ethyl acetate[2].

  • Recrystallize the crude product from EtOAc/Hexane to obtain pure 3,5-difluoroadamantane-1-carboxylic acid (mp 162-164 °C)[1][2].

Troubleshooting Guides & FAQs

Q1: Why is my yield low during the KMnO4 bridgehead hydroxylation? Expert Answer: Low yields in this step are typically caused by poor substrate solubility or over-oxidation. The adamantane core is highly lipophilic. If you do not use a sufficient amount of KOH to fully convert the starting carboxylic acid into its water-soluble potassium salt, the KMnO4 will not interact efficiently with the substrate[2]. Furthermore, because the reaction requires harsh reflux conditions (18 hours), unreacted starting material is common. Always recover unreacted 3-fluoroadamantane-1-carboxylic acid during the ethyl acetate extraction to calculate your true based-on-recovered-starting-material (BRSM) yield[2].

Q2: Can I skip Step 2 and perform DAST fluorination directly on the free carboxylic acid? Expert Answer: Absolutely not. If the carboxylic acid is left unprotected, DAST will preferentially react with the carboxyl group to form an acyl fluoride[3][4][5]. Sulfur-based deoxyfluorination reagents are highly effective at converting carboxylic acids to acid fluorides[4]. To ensure the fluorination occurs exclusively at the bridgehead hydroxyl group, you must mask the carboxylic acid as a methyl ester[2].

Q3: My DAST fluorination yields unexpected byproducts and low conversion. How can I fix this? Expert Answer: DAST fluorination of alcohols proceeds via an initial attack of the hydroxyl group on the sulfur atom, eliminating HF to form an alkoxyaminosulfur difluoride intermediate[3]. Because the bridgehead position of adamantane cannot undergo an SN2 inversion, the intermediate must collapse via an SN1-like pathway[3].

The two primary causes of failure here are:

  • Moisture: Trace water reacts violently with DAST to generate HF, which degrades the reagent before it can react with your substrate[6]. Ensure your chloroform is strictly anhydrous.

  • Temperature Profile: Adding DAST at room temperature can lead to uncontrolled exotherms and carbocation rearrangements. You must add DAST at -50 °C to stabilize the initial intermediate, then slowly warm to reflux to provide the activation energy required for the SN1 collapse into the fluorinated product[2].

DAST_Troubleshooting Root Low Yield in DAST Fluorination Moisture Trace Moisture in Solvent Root->Moisture Temp Incorrect Temperature Profile Root->Temp Protect Unprotected Carboxylic Acid Root->Protect HF HF Generation & DAST Degradation Moisture->HF Elim Carbocation Rearrangement Temp->Elim Acyl Acyl Fluoride Formation (Side Product) Protect->Acyl

Fig 2. Root cause analysis for low yields during DAST-mediated deoxyfluorination.

Q4: Are there safer alternatives to DAST for scaling up this synthesis? Expert Answer: Yes. DAST is notoriously thermally unstable and can detonate at temperatures above 90 °C[7]. If you are scaling up the synthesis of 3,5-difluoroadamantane-1-carboxylic acid, consider substituting DAST with Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E. Deoxo-Fluor exhibits superior thermal stability while maintaining the same nucleophilic fluorination mechanism, making it a much safer alternative for process chemistry[7][8].

Quantitative Data & Yield Optimization

The following table summarizes the expected yields and critical parameters for each step of the optimized workflow, allowing you to benchmark your experimental results against established literature standards[1][2].

Synthesis StepReagents & ConditionsExpected YieldCritical Quality Attribute (CQA)
1. Hydroxylation KMnO4, KOH, H2O, Reflux 18h43% (81% BRSM)Complete dissolution of starting material via KOH salt formation.
2. Esterification TBAHS, NaHCO3, MeI, Acetone, 48h>90%Full conversion to prevent acyl fluoride formation in Step 3.
3. Fluorination DAST, CHCl3, -50 °C to Reflux85 - 95%Strict anhydrous conditions; controlled thermal ramp.
4. Saponification NaOH, MeOH/H2O, Reflux>95%Final purity verified by melting point (162-164 °C).

References

  • Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. ACS Publications. Available at:[Link]

  • EP0870757A2 - Fluoro-substituted adamantane derivatives.Google Patents.
  • Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. National Institutes of Health (NIH). Available at:[Link]

  • Fluorination with aminosulfuranes. Wikipedia. Available at:[Link]

  • Alcohol to Fluoride - Common Conditions. Common Organic Chemistry. Available at:[Link]

Sources

Troubleshooting

Part 1: Troubleshooting &amp; Frequently Asked Questions (FAQs)

Welcome to the Technical Support Center for Advanced Adamantane Functionalization . As drug development increasingly relies on the unique lipophilic and structural properties of the adamantane pharmacophore (found in dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Adamantane Functionalization . As drug development increasingly relies on the unique lipophilic and structural properties of the adamantane pharmacophore (found in drugs like amantadine and memantine), the demand for precise, scalable fluorination methods has surged.

Traditional direct fluorination using elemental fluorine ( F2​ ) is extremely hazardous and suffers from poor regioselectivity. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and implement modern, alternative fluorinating agents. Every protocol provided here is designed as a self-validating system to ensure experimental integrity and safety.

Q1: We are experiencing low yields and severe safety risks when using DAST for the deoxyfluorination of adamantanols. What are the recommended alternatives? A1: DAST (Diethylaminosulfur trifluoride) is notoriously thermally unstable above 50 °C and can release explosive dialkylaminosulfur difluoride byproducts. While classical routes utilize potassium permanganate-mediated bridgehead hydroxylation followed by DAST to synthesize fluorinated adamantylamines (see1), we recommend transitioning to XtalFluor-E or Deoxo-Fluor . XtalFluor-E provides the same deoxyfluorination capability but exists as a stable crystalline solid, eliminating the generation of free HF and significantly reducing thermal risks during scale-up.

Q2: We want to bypass the hydroxylation step entirely. Can we achieve direct C-H fluorination of adamantane without using hazardous F2​ gas? A2: Yes. Iodine Pentafluoride ( IF5​ ) is a highly effective, bench-stable alternative. IF5​ selectively introduces one or two fluorine atoms exclusively at the tertiary carbons of adamantane (2). The Causality: IF5​ oxidizes the tertiary C-H bond to a stable bridgehead carbocation, which is subsequently trapped by fluoride. The introduction of the first highly electronegative fluorine atom significantly raises the oxidation potential of the molecule, creating a kinetic barrier that prevents over-fluorination when stoichiometry is strictly controlled.

Q3: Our electrochemical fluorination of adamantane is yielding a messy mixture of mono-, di-, and tri-fluorinated products. How can we isolate pure 1-fluoroadamantane? A3: The lack of selectivity in your electrochemical cell is due to an uncontrolled anodic potential. Selective fluorination using Et3​N−5HF is strictly governed by oxidation thresholds (3). Troubleshooting Fix: Clamp your electrolysis strictly at 2.30 V . Adamantane oxidizes at this potential, but 1-fluoroadamantane requires a higher potential to oxidize further. Halt the reaction when exactly 2.2 F/mol of electricity has passed to prevent the accumulation of di-fluorinated byproducts.

Q4: Are there catalytic methods for late-stage C-H fluorination of complex, functionalized adamantane derivatives? A4: Yes. For complex substrates where harsh electrochemistry or IF5​ might degrade sensitive functional groups, a Manganese Porphyrin catalyst combined with AgF and Selectfluor is highly recommended. This biomimetic system catalyzes oxidative aliphatic C-H fluorination via an oxomanganese(V) intermediate, delivering fluoride selectively to tertiary carbons under mild conditions (4).

Part 2: Quantitative Data & Reagent Comparison

Reagent SystemReaction TypeTarget SiteTypical YieldKey AdvantageOperational Hazard Level
DAST / Deoxo-Fluor DeoxyfluorinationBridgehead (from alcohol)60–75%Standard classical methodHigh (Thermal instability)
Iodine Pentafluoride ( IF5​ ) Direct C-H FluorinationTertiary C-H~90% (Mono)No pre-functionalization neededModerate (Strong oxidant)
Et3​N−5HF (Electrochemical) Direct C-H FluorinationTertiary C-H~74% (Mono)Tunable via oxidation potentialLow (Reagent), Moderate (Setup)
Mn-Porphyrin + AgF Oxidative C-H FluorinationTertiary C-H50–60%Mild conditions, late-stageLow

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Electrochemical Mono-Fluorination of Adamantane

This protocol utilizes anodic oxidation to generate a carbocation, which is subsequently trapped by fluoride.

  • Electrolyte Preparation: In a divided electrochemical cell, prepare a 2:1 mixture of Et3​N−5HF and CH2​Cl2​ .

    • Causality: Et3​N−5HF serves a dual purpose as both the supporting electrolyte and the nucleophilic fluorine source. CH2​Cl2​ is required because adamantane is only slightly soluble in neat Et3​N−5HF at room temperature.

  • Substrate Addition: Add adamantane to achieve a 0.08 M concentration.

  • Potentiostatic Electrolysis: Apply a controlled anodic potential of exactly 2.30 V at 35 °C.

    • Causality: 2.30 V is specifically chosen because it is above the oxidation potential of adamantane but strictly below that of 1-fluoroadamantane, preventing over-oxidation.

  • Coulometric Monitoring (Self-Validation Check): Monitor the passed charge continuously. Halt the reaction strictly when 2.2 F/mol of electricity has passed.

    • Validation: Extract a micro-aliquot and run GC-MS; you must observe >70% conversion to the mono-fluorinated product (m/z 154) with <3% di-fluorinated byproduct before proceeding to workup.

  • Workup: Neutralize the HF carefully with an aqueous buffer (pH 7.5) over an ice bath and extract with diethyl ether.

Protocol B: Direct C-H Fluorination using Iodine Pentafluoride ( IF5​ )

This protocol utilizes hypervalent iodine for direct, benchtop C-H activation.

  • Setup: In a Teflon FEP vessel (do not use glass due to potential HF generation and etching risks), dissolve adamantane (1.0 equiv) in dry CH2​Cl2​ (2 mL per mmol).

  • Reagent Addition: Cool the vessel to 0 °C. Slowly introduce IF5​ (0.8 equiv).

    • Causality: Using a sub-stoichiometric amount of IF5​ relative to the theoretical maximum ensures the reaction stops at mono-fluorination. The low temperature controls the highly exothermic oxidation step.

  • Reaction & Monitoring (Self-Validation Check): Stir at 0 °C for 12 hours.

    • Validation: Run 19F NMR on a crude aliquot. A sharp singlet at approximately -129.0 ppm confirms tertiary C-F bond formation. If secondary peaks emerge around -135 ppm, the temperature is too high, leading to di-fluorination. Quench immediately.

  • Quenching: Pour the mixture into aqueous NaHCO3​ to neutralize acids, followed by aqueous Na2​S2​O3​ to reduce any unreacted hypervalent iodine species.

  • Isolation: Extract with Et2​O (3 × 10 mL), dry over MgSO4​ , and purify via silica gel chromatography (hexane/ Et2​O , 10:1) to yield 1-fluoroadamantane as a white solid.

Part 4: Mechanistic & Workflow Visualizations

DecisionTree Start Adamantane Core Functionalization Strategy Hydroxylated Pre-Hydroxylated (Adamantanol) Start->Hydroxylated Alcohol present Unfunctionalized Unfunctionalized (Direct C-H) Start->Unfunctionalized Inert C-H bonds DAST DAST / Deoxo-Fluor (Classic Deoxyfluorination) Hydroxylated->DAST Standard Xtal XtalFluor-E (Safer Deoxyfluorination) Hydroxylated->Xtal Scale-up / Safety Electro Electrochemical (Et3N-5HF) (Potential-Controlled) Unfunctionalized->Electro High Selectivity IF5 Iodine Pentafluoride (IF5) (Chemical Oxidation) Unfunctionalized->IF5 Benchtop Direct Mn Mn-Porphyrin + AgF (Late-Stage Catalytic) Unfunctionalized->Mn Complex Substrates

Decision logic for selecting the optimal adamantane fluorination agent based on substrate and safety.

ElectroMech A Adamantane B -e- (Anode) A->B C Radical Cation B->C D -H+ C->D E Adamantyl Radical D->E F -e- (Anode) E->F G Adamantyl Cation F->G H +F- (Et3N-5HF) G->H I 1-Fluoro- adamantane H->I

Mechanistic pathway of the potential-controlled electrochemical C-H fluorination of adamantane.

Part 5: References

  • Title: Selective Fluorination of Adamantanes by an Electrochemical Method Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Direct Fluorination of Adamantanes with Iodine Pentafluoride Source: Hokkaido University Collection of Scholarly and Academic Papers (Synthesis) URL: [Link]

  • Title: Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes Source: ResearchGate (Journal of the American Chemical Society) URL: [Link]

  • Title: Oxidative Aliphatic C-H Fluorination with Fluoride Ion Catalyzed by a Manganese Porphyrin Source: ResearchGate (Science) URL: [Link]

Sources

Optimization

Chromatographic separation of fluorinated adamantane isomers

Technical Support Center: Chromatographic Separation of Fluorinated Adamantane Isomers Welcome to the Technical Support Center for the chromatographic analysis of fluorinated adamantanes. Fluorination of the adamantane s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatographic Separation of Fluorinated Adamantane Isomers

Welcome to the Technical Support Center for the chromatographic analysis of fluorinated adamantanes. Fluorination of the adamantane scaffold is a premier strategy in medicinal chemistry to alter lipophilicity and block metabolic soft spots (e.g., bridgehead hydroxylation)[1]. However, separating positional isomers (e.g., 1-fluoro vs. 2-fluoro) or polyfluorinated variants (e.g., 3,5,7-trifluoroadamantane-1-amine) presents unique chromatographic challenges due to their rigid, bulky hydrophobic cores and subtle electronic differences[2].

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure robust separation and analytical confidence in your workflows.

Frequently Asked Questions (FAQs): Method Development

Q1: Should I prioritize GC-MS or LC-MS for fluorinated adamantane isomers? Expert Insight: The choice depends entirely on the degree of functionalization and the resulting volatility. Underivatized or lightly fluorinated adamantanes (e.g., 1-fluoroadamantane) are highly volatile and lack strong chromophores, making Gas Chromatography-Mass Spectrometry (GC-MS) with a standard HP-5MS column the optimal choice[3]. Conversely, if the adamantane core is conjugated to polar moieties (e.g., carboxamides, amines, or synthetic cannabinoid receptor agonists), volatility drops significantly. For these, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS is required[1].

Q2: My standard C18 column cannot resolve bridgehead (1-fluoro) from secondary (2-fluoro) adamantane isomers. What is the mechanistic reason, and how do I fix it? Expert Insight: Standard C18 stationary phases rely almost exclusively on dispersive hydrophobic (van der Waals) interactions. Because the fluorine atom is small (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), positional fluorination does not significantly alter the overall hydrophobic footprint of the adamantane cage, leading to co-elution. Solution: Switch to a Pentafluorophenyl (PFP) or Fluoro-phenyl column. PFP phases introduce orthogonal retention mechanisms: dipole-dipole interactions, π−π interactions, and specific fluorine-fluorine interactions. These mechanisms amplify the subtle electronic dipole differences between the bridgehead and secondary fluorines, enabling baseline resolution.

Q3: How can I utilize host-guest chemistry to resolve stubborn co-eluting fluorinated adamantane peaks in HPLC? Expert Insight: Adamantane derivatives exhibit an exceptionally high binding affinity for the macrocyclic host Cucurbit[7]uril (CB7), with equilibrium constants ( Ka​ ) ranging from 1010 to 1015M−1 [4]. When CB7 is introduced to the sample, the adamantane core becomes encapsulated. This complexation physically masks the hydrophobic cage from the reversed-phase stationary phase, drastically reducing its retention time[4][5]. Because the exact binding affinity varies based on the steric and electronic profile of the specific fluorinated isomer, the degree of the retention shift will differ between isomers, effectively pulling apart previously co-eluting peaks.

Troubleshooting Guide: Common Chromatographic Anomalies

Issue A: Severe Peak Tailing for Fluorinated Adamantylamines

  • Symptom: Broad, asymmetrical peaks with significant tailing factors (>1.5) during HPLC analysis.

  • Causality: Unreacted, acidic silanol groups on the silica support of the stationary phase undergo secondary ion-exchange interactions with the basic amine group of the adamantylamine. Bridgehead fluorination can inductively alter the pKa of the amine, sometimes exacerbating these secondary interactions[2].

  • Resolution:

    • Use a highly end-capped, base-deactivated column (e.g., Waters SunFire C18 or Acquity UPLC HSS T3)[1].

    • Incorporate an ion-pairing modifier into the mobile phase. Using 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases will protonate the silanols and form a neutral ion-pair with the adamantylamine, restoring peak symmetry[1].

Issue B: Loss of Retention for Highly Fluorinated Adamantanes

  • Symptom: Polyfluorinated adamantanes (e.g., perfluoroadamantane) elute in the void volume on standard reversed-phase columns.

  • Causality: This is due to the "fluorophobic effect." Highly fluorinated carbon frameworks repel both water (hydrophobicity) and standard hydrocarbon chains (lipophobicity). Consequently, they fail to partition effectively into a standard C18 alkyl chain environment.

  • Resolution: Transition to a fluorinated stationary phase (e.g., Fluoro-octyl). The fluorinated phase provides a "fluorophilic" environment, allowing the polyfluorinated adamantane to partition and retain effectively.

Experimental Protocols

Protocol A: UHPLC-MS Method for Fluorinated Adamantane Carboxamides

This protocol is validated for the separation and purity analysis of adamantane-derived synthetic ligands, ensuring high selectivity and precision[1].

  • Column Preparation: Install a Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 μm). Maintain the column compartment temperature at 40°C.

  • Mobile Phase Formulation:

    • Mobile Phase A: 20 mmol/L ammonium acetate + 0.1% formic acid + 5% acetonitrile in Milli-Q water.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Run a linear gradient from 0% to 100% Mobile Phase B over 15 minutes at a flow rate of 0.2 mL/min.

  • Sample Injection: Inject 2 μL of the fluorinated adamantane sample (prepared in a 50:50 Water:Acetonitrile diluent).

  • Detection: Monitor via Photodiode Array (PDA) at 230, 254, and 271 nm, coupled with ESI-MS in positive ion mode.

Protocol B: CB7 Host-Guest Shift Assay for Isomer Differentiation

This protocol utilizes supramolecular complexation to alter HPLC retention behavior, aiding in the identification of specific fluorinated adamantyl moieties[4][5].

  • Baseline Analysis: Inject the uncomplexed fluorinated adamantane mixture using a standard isocratic RP-HPLC method (e.g., 60% Methanol / 40% Water) and record the baseline retention times ( tR1​ ).

  • Host Preparation: Prepare a 10 mM stock solution of Cucurbit[7]uril (CB7) in Milli-Q water.

  • Complexation: Add an equimolar amount (or slight excess) of the CB7 stock solution to the fluorinated adamantane sample vial. Vortex for 30 seconds. The association kinetics are nearly instantaneous[4].

  • Shift Analysis: Re-inject the complexed sample under the exact same chromatographic conditions.

  • Data Interpretation: Calculate the retention shift ( ΔtR​ ). Isomers with higher binding affinities for CB7 will exhibit a more pronounced shift toward the void volume, allowing for clear differentiation.

Quantitative Data Presentation

Table 1: Comparative Chromatographic Parameters for Adamantane Derivatives

Analyte TypeRecommended TechniqueColumn ChemistryMobile Phase ModifiersTypical LODKey Challenge
Volatile Fluoroadamantanes GC-MSHP-5MS (Siloxane)None (Carrier Gas: H2/He)N/AHigh volatility limits LC use[3]
Adamantylamines UHPLC-UV/MSSunFire C18 / HSS T30.1% TFA or Formic Acid0.5 - 5 pg/mg[1]Silanol-induced peak tailing
Polyfluorinated Acids UHPLC-MSPFP (Pentafluorophenyl)0.1% Formic Acid< 1 pg/mgFluorophobic effect on C18
Adamantane-CB7 Complex RP-HPLCStandard C18NoneN/ADrastic retention time shift[4]

Visualizations

G A Fluorinated Adamantane Sample B Volatility & Polarity Assessment A->B C High Volatility / Non-Polar (e.g., 1-Fluoroadamantane) B->C D Low Volatility / Polar (e.g., Adamantylamines) B->D E GC-MS Analysis (HP-5MS Column) C->E F UHPLC-MS Analysis (HSS T3 or PFP Column) D->F G Isomer Co-elution? F->G H Implement Host-Guest Complexation (CB7) G->H Yes

Figure 1: Decision matrix and workflow for the chromatographic separation of fluorinated adamantanes.

CB7_Mechanism N1 Free Fluoroadamantane (Hydrophobic Core Exposed) N3 Host-Guest Complex (Ka ~ 10^10 - 10^15 M^-1) N1->N3 + CB7 N4 Strong RP-HPLC Retention (Late Elution) N1->N4 Standard HPLC N2 Cucurbit[7]uril (CB7) (Macrocyclic Host) N2->N3 N5 Masked Hydrophobicity (Early Elution Shift) N3->N5 Modified HPLC

Figure 2: Mechanism of CB7 host-guest complexation altering RP-HPLC retention behavior.

References

  • Source: National Institutes of Health (NIH)
  • Structure–Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists Related to AKB48, 5F-AKB-48, and AFUBIATA Source: ACS Chemical Neuroscience URL
  • Source: Journal of the American Chemical Society (via ResearchGate)
  • Source: eDiss (University of Göttingen)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Mono-, Di-, and Trifluoroadamantane Carboxylic Acids for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the adamantane scaffold stands out as a "lipophilic bullet," a privileged structure prized for its rigid, three-dimensional framework that can enhance the pharmacokinetic a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the adamantane scaffold stands out as a "lipophilic bullet," a privileged structure prized for its rigid, three-dimensional framework that can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Its unique structure allows for precise vectoring of functional groups, improving target engagement and metabolic stability.[3][4] A key strategy to modulate the properties of this scaffold is the introduction of fluorine, an element with profound effects on acidity, lipophilicity, and metabolic fate.[5][6] This guide provides an in-depth comparison of mono-, di-, and trifluoroadamantane carboxylic acids, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, physicochemical properties, and potential applications, supported by experimental data.

The Rationale for Fluorinating the Adamantane Core

The decision to introduce fluorine into the adamantane structure is a strategic one, aimed at fine-tuning its properties for therapeutic applications. The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which can significantly alter the acidity (pKa) of the carboxylic acid moiety.[6] This modulation of pKa is critical, as it influences the ionization state of a drug at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.[7]

Furthermore, fluorination impacts lipophilicity (logP), a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] While the adamantane cage is inherently lipophilic, the introduction of fluorine can subtly adjust this property, offering a means to optimize a drug candidate's journey through the body.[1][9] It has also been found that fluorinating the bridgehead carbons of the adamantane group can enhance its metabolic stability without compromising its beneficial lipophilicity.[10]

dot graph TD { subgraph "Adamantane Core" A[Adamantane Carboxylic Acid] end

} caption: "Impact of Fluorination on Adamantane Carboxylic Acid Properties."

Comparative Physicochemical Properties

A systematic study of bridgehead-fluorinated adamantane carboxylic acids reveals a clear trend in how the degree of fluorination impacts their acidic and lipophilic character. The experimental data presented below provides a quantitative basis for comparison.

CompoundStructureNumber of Fluorine AtomspKa (± 0.07)[1][9]logP (± 0.08)[1]
Adamantane-1-carboxylic acid C₁₁H₁₆O₂0Not reported in source3.26
3-Fluoroadamantane-1-carboxylic acid C₁₁H₁₅FO₂14.222.55
3,5-Difluoroadamantane-1-carboxylic acid C₁₁H₁₄F₂O₂23.832.16
3,5,7-Trifluoroadamantane-1-carboxylic acid C₁₁H₁₃F₃O₂33.24Not reported in source

Acidity (pKa): The introduction of fluorine atoms at the bridgehead positions of the adamantane ring has a pronounced effect on the acidity of the carboxylic acid group. There is a linear relationship between the number of fluorine substituents and the decrease in the pKa value.[1][9] The highly electronegative fluorine atoms withdraw electron density through the rigid sigma-bond framework of the adamantane cage, stabilizing the resulting carboxylate anion and thus increasing the acidity. As the data table shows, the pKa drops from 4.22 for the monofluorinated compound to 3.24 for the trifluorinated analogue.[1][9] This predictable tuning of acidity is a powerful tool for medicinal chemists aiming to optimize the ionization state of a drug candidate.

dot graph LR { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Monofluoroadamantane-1-carboxylic acidpKa = 4.22] B[3,5-Difluoroadamantane-1-carboxylic acidpKa = 3.83] C[3,5,7-Trifluoroadamantane-1-carboxylic acidpKa = 3.24]

} caption: "Effect of Progressive Fluorination on pKa."

Lipophilicity (logP): The relationship between fluorination and lipophilicity in the adamantane series is more nuanced. Contrary to the often-held belief that fluorination always increases lipophilicity, in this case, the introduction of one or two fluorine atoms leads to a decrease in the octanol-water partition coefficient (logP).[1] The logP drops from 3.26 for the parent adamantane carboxylic acid to 2.55 for the monofluorinated and 2.16 for the difluorinated derivatives.[1] This decrease in lipophilicity can be attributed to the increased polarity of the C-F bond. This trend offers a valuable strategy for attenuating the lipophilicity of adamantane-containing drugs, which can sometimes be excessively high, leading to poor pharmacokinetic properties.[11]

Synthesis of Fluorinated Adamantane Carboxylic Acids

A practical and sequential route to mono-, di-, and trifluoroadamantane carboxylic acids has been developed, allowing for the controlled introduction of fluorine at the bridgehead positions.[3][4] The general strategy involves a two-step process of bridgehead hydroxylation followed by deoxofluorination.

dot graph G { rankdir=TB; node [shape=box, style=rounded];

} caption: "Generalized Synthetic Route to Fluorinated Adamantane Carboxylic Acids."

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of fluorinated adamantane carboxylic acids.[3][4]

Protocol 1: Synthesis of 3-Fluoroadamantane-1-carboxylic acid

This compound is readily prepared from the commercially available 3-hydroxyadamantane-1-carboxylic acid.

  • Deoxofluorination:

    • To a solution of 3-hydroxyadamantane-1-carboxylic acid in a suitable solvent such as chloroform, add diethylaminosulfur trifluoride (DAST) dropwise at a controlled temperature.

    • The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

    • Purification is typically achieved by recrystallization or column chromatography to yield 3-fluoroadamantane-1-carboxylic acid.

Protocol 2: Synthesis of 3,5-Difluoroadamantane-1-carboxylic acid

This synthesis starts from 3-fluoroadamantane-1-carboxylic acid.

  • Bridgehead Hydroxylation:

    • 3-Fluoroadamantane-1-carboxylic acid is subjected to oxidation, for instance, using potassium permanganate in an aqueous alkaline solution.

    • The reaction mixture is typically stirred at an elevated temperature for an extended period.

    • After the reaction, the excess oxidant is quenched, and the manganese dioxide byproduct is removed by filtration.

    • The filtrate is acidified to precipitate the 3-fluoro-5-hydroxyadamantane-1-carboxylic acid.

  • Deoxofluorination:

    • The resulting hydroxy-fluoro-adamantane carboxylic acid is then fluorinated using DAST in a similar manner to Protocol 1.

    • The reaction is worked up and the product purified to give 3,5-difluoroadamantane-1-carboxylic acid.

Protocol 3: Synthesis of 3,5,7-Trifluoroadamantane-1-carboxylic acid

This synthesis follows a similar iterative strategy, starting from 3,5-difluoroadamantane-1-carboxylic acid.

  • Bridgehead Hydroxylation:

    • 3,5-Difluoroadamantane-1-carboxylic acid undergoes oxidation with potassium permanganate. Due to the presence of two electron-withdrawing fluorine atoms, this step may require more forcing conditions (higher temperatures and longer reaction times) compared to the synthesis of the difluoro analogue.[9]

  • Deoxofluorination:

    • The resulting 3,5-difluoro-7-hydroxyadamantane-1-carboxylic acid is then fluorinated with DAST. This step may also require more vigorous conditions.

    • Standard workup and purification procedures yield the final 3,5,7-trifluoroadamantane-1-carboxylic acid.[9]

Applications in Drug Discovery and Beyond

The ability to fine-tune the physicochemical properties of the adamantane core through fluorination opens up a wide range of possibilities in drug design. Adamantane derivatives have been successfully incorporated into drugs for a variety of therapeutic areas, including antiviral agents, neuroprotective agents for conditions like Alzheimer's and Parkinson's disease, and treatments for type 2 diabetes.[2][4]

The fluorinated adamantane carboxylic acids discussed herein serve as valuable building blocks for the synthesis of more complex drug candidates. The carboxylic acid handle can be readily converted to other functional groups, such as amides or esters, to explore structure-activity relationships. The predictable control over pKa and lipophilicity allows for a more rational approach to drug design, enabling scientists to optimize for target affinity, cell permeability, and metabolic stability.

For instance, in the design of central nervous system (CNS) drugs, achieving the right balance of lipophilicity is crucial for crossing the blood-brain barrier.[4] The ability to systematically decrease the lipophilicity of the adamantane scaffold through fluorination provides a clear strategy to achieve this balance. Similarly, modulating the pKa can be critical for drugs that target ion channels or enzymes with specific pH dependencies in their active sites.

Conclusion

Mono-, di-, and trifluoroadamantane carboxylic acids represent a powerful toolkit for medicinal chemists. The progressive introduction of fluorine provides a predictable and systematic means of modulating the acidity and a more complex but equally valuable handle for adjusting the lipophilicity of the adamantane scaffold. The synthetic routes to these compounds are well-established, making them accessible for use in drug discovery programs. By understanding the distinct properties of each of these fluorinated building blocks, researchers can make more informed decisions in the design of next-generation therapeutics with enhanced efficacy and optimized pharmacokinetic profiles.

References

  • Kirk, K. L., et al. (2000). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Journal of the American Chemical Society, 122(38), 9208-9217. [Link]

  • Kirk, K. L., et al. (2000). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution. ACS.org. [Link]

  • Wanka, L., Iqbal, J., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • PubChem. (n.d.). 3,5,7-Trifluoroadamantane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Adamantanecarboxylic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Adamantane-1-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0870757A2 - Fluoro-substituted adamantane derivatives.
  • SciSpace. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]

  • ResearchGate. (2007). The intrinsic (gas-phase) acidities of bridgehead alcohols. An experimental (FT-ICR) and computational study. ResearchGate. [Link]

  • Taylor & Francis Online. (2023). Full article: Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. Taylor & Francis Online. [Link]

  • PubMed. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. PubMed. [Link]

  • PubChem. (n.d.). 3-Fluoroadamantane-1-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Organic Syntheses. [Link]

  • J&K Scientific. (n.d.). 3,5,7-Trifluoroadamantane-1-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. National Center for Biotechnology Information. [Link]

  • Vanderbilt University. (2014). Comparative Analysis of Fluorine-Containing Mesogenic Derivatives of Carborane, Bicyclo[2.2.2]octane, Cyclohexane, and Benzene using the Maier−Meier Theory. Vanderbilt University. [Link]

  • Bulletin of the Georgian National Academy of Sciences. (2017). Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations. Bulletin of the Georgian National Academy of Sciences. [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

  • Environmental Science & Technology. (2007). Fluorotelomer acids are more toxic than perfluorinated acids. Environmental Science & Technology. [Link]

  • Semantic Scholar. (2001). Table III from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Semantic Scholar. [Link]

  • PubChemLite. (n.d.). 3-fluoroadamantane-1-carboxylic acid (C11H15FO2). Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID. Defense Technical Information Center. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

  • Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

  • PubChem. (n.d.). 3,5-Dihydroxyadamantane-1-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • ResearchGate. (2020). Synthesis of 3,5-Bis(hydroxymethyl)adamantan-1-ols and 3,5-Bis(nitrooxymethyl)adamantan-1-yl Nitrates. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the In Vitro Evaluation of 3,5-Difluoroadamantane-1-carboxylic Acid Derivatives

This guide provides a comprehensive framework for the in vitro testing of 3,5-Difluoroadamantane-1-carboxylic acid derivatives, a novel class of compounds with significant therapeutic potential. While direct experimental...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro testing of 3,5-Difluoroadamantane-1-carboxylic acid derivatives, a novel class of compounds with significant therapeutic potential. While direct experimental data on this specific difluoro-adamantane scaffold is emerging, this document leverages established methodologies and comparative data from analogous adamantane-1-carboxylic acid derivatives to provide a robust roadmap for researchers, scientists, and drug development professionals. The unique physicochemical properties conferred by the rigid, lipophilic adamantane cage, further modulated by fluorine substitution, make these compounds compelling candidates for a range of biological targets.[1]

The introduction of fluorine atoms to the adamantane core is a strategic design element intended to enhance metabolic stability and modulate binding affinities. This guide will explore the key in vitro assays necessary to profile the efficacy and cytotoxicity of these derivatives, drawing comparisons with non-fluorinated and other halogenated analogs to contextualize their performance.

I. Rationale for In Vitro Testing: Targeting Metabolic and Proliferative Diseases

Adamantane derivatives have demonstrated a broad spectrum of biological activities, from antiviral to anticancer and metabolic modulation.[1][2] The primary focus for the derivatives of 3,5-Difluoroadamantane-1-carboxylic acid will be on two key areas: inhibition of metabolic enzymes and cytotoxic effects against cancer cell lines.

Inhibition of Metabolic Enzymes

Derivatives of adamantane carboxylic acid have been identified as potent inhibitors of enzymes such as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and Diacylglycerol Acyltransferase 1 (DGAT1).[1][3][4] Inhibition of these enzymes presents therapeutic opportunities for metabolic disorders like obesity and type 2 diabetes.[3][4] The adamantyl group's hydrophobicity is crucial for its interaction with the active sites of these enzymes.[1]

Cytotoxic and Antiproliferative Activity

The adamantane scaffold has been incorporated into various compounds exhibiting cytotoxicity against a range of cancer cell lines.[5][6] The lipophilic nature of the adamantane moiety can facilitate cell membrane traversal and interaction with intracellular targets, leading to apoptosis or inhibition of cell proliferation.

II. Comparative In Vitro Performance of Adamantane-1-Carboxylic Acid Derivatives

To establish a baseline for evaluating 3,5-Difluoroadamantane-1-carboxylic acid derivatives, it is instructive to compare the performance of structurally related compounds. The following table summarizes the in vitro activity of various adamantane-1-carboxamide and carboxylic acid derivatives against different biological targets.

Compound ClassTargetAssay TypeKey Derivative ExampleIC50 (nM)Reference
Phenylsulfonamido-propanamido-adamantane-1-carboxamideHuman 11β-HSD1Enzyme InhibitionCompound with 3,4-difluoro-N-methylphenyl group8[3]
Adamantane Carboxylic Acid DerivativeHuman DGAT1Enzyme InhibitionE-adamantane carboxylic acid derivative (Compound 43c)5[4]
Thia-azaspiro[4.4]nonan-2-yl]acetic acid derivativeA549 (Human Lung Carcinoma)Cytotoxicity (MTT)Compound 4a18,000[5]
Hydrazide of 1-adamantanecarboxylic acidS. epidermidisAntibacterial (MIC)Compound 1962,500[2]

III. Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for key in vitro assays relevant to the screening of 3,5-Difluoroadamantane-1-carboxylic acid derivatives.

Enzyme Inhibition Assay: A Representative Protocol for 11β-HSD1

This protocol is adapted from established methods for testing adamantane derivatives as 11β-HSD1 inhibitors.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human 11β-HSD1.

Materials:

  • Human 11β-HSD1 enzyme (recombinant)

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Test compounds (3,5-Difluoroadamantane-1-carboxylic acid derivatives)

  • Assay buffer (e.g., Tris-HCl with EDTA)

  • 96-well microplates

  • Plate reader capable of measuring absorbance or fluorescence

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Serially dilute the stock solutions to obtain a range of concentrations.

  • Assay Reaction: In each well of the microplate, add the assay buffer, NADPH, and the test compound at the desired concentration.

  • Enzyme Addition: Add the human 11β-HSD1 enzyme to each well to initiate the reaction.

  • Substrate Addition: Add cortisone to each well to start the enzymatic conversion.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the formation of cortisol. This can be done using various methods, such as HPLC-MS or a homogenous assay that measures the change in NADPH fluorescence.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol outlines a standard MTT assay to assess the cytotoxic effects of the derivatives on a cancer cell line, such as A549 human lung carcinoma cells.

Objective: To determine the IC50 of test compounds in a specific cancer cell line.

Materials:

  • A549 human lung carcinoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 24 or 48 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to untreated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

IV. Visualizing the Workflow and Biological Context

Diagrams are essential for conceptualizing the experimental workflow and the potential biological impact of the compounds under investigation.

G cluster_0 In Vitro Screening Workflow Compound_Synthesis Synthesis of 3,5-Difluoro adamantane-1-carboxylic acid Derivatives Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Compound_Synthesis->Primary_Screening Test Compounds Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification IC50 Data Secondary_Screening Secondary Screening (e.g., Cell-Based Assays) Hit_Identification->Secondary_Screening Cytotoxicity_Assay Cytotoxicity Profiling (e.g., MTT Assay) Hit_Identification->Cytotoxicity_Assay Lead_Candidate Lead Candidate Selection Secondary_Screening->Lead_Candidate EC50/IC50 Data Cytotoxicity_Assay->Lead_Candidate Selectivity Index G cluster_1 Potential Mechanism of Action Compound 3,5-Difluoro adamantane Derivative Enzyme Target Enzyme (e.g., 11β-HSD1) Compound->Enzyme Inhibition Cell Cancer Cell Compound->Cell Cytotoxic Effect Metabolic_Effect Modulation of Metabolism Enzyme->Metabolic_Effect Regulates Apoptosis Apoptosis Cell->Apoptosis Induces

Caption: Potential mechanisms of action for 3,5-Difluoroadamantane derivatives.

V. Conclusion and Future Directions

The in vitro testing of 3,5-Difluoroadamantane-1-carboxylic acid derivatives requires a systematic and comparative approach. By leveraging established protocols for enzyme inhibition and cytotoxicity assays, researchers can effectively profile these novel compounds. The comparative data from existing adamantane derivatives provide a valuable benchmark for assessing their potency and selectivity. Future studies should aim to elucidate the specific molecular interactions through techniques such as X-ray crystallography and to expand the in vitro testing to a broader range of biological targets to fully uncover the therapeutic potential of this promising class of molecules.

VI. References

  • Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors. (2015). MedChemComm. [Link]

  • Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. (2021). Archiv der Pharmazie. [Link]

  • Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. (2015). European Journal of Medicinal Chemistry. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). ResearchGate. [Link]

  • Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. (2020). DSpace@Biruni. [Link]

  • Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes. (2025). ResearchGate. [Link]

Sources

Validation

The Fluorine Advantage: Structure-Activity Relationships of Fluorinated Adamantanes in Drug Discovery

Adamantane is a highly symmetrical, rigid tricyclic hydrocarbon that has long served as a "lipophilic bullet" in medicinal chemistry[1]. From the early success of amantadine as an antiviral to memantine's role in neurode...

Author: BenchChem Technical Support Team. Date: March 2026

Adamantane is a highly symmetrical, rigid tricyclic hydrocarbon that has long served as a "lipophilic bullet" in medicinal chemistry[1]. From the early success of amantadine as an antiviral to memantine's role in neurodegenerative diseases, the adamantane scaffold excels at penetrating the blood-brain barrier and anchoring into hydrophobic protein pockets. However, its clinical utility is often bottlenecked by rapid cytochrome P450-mediated hydroxylation at its bridgehead carbons.

By strategically substituting hydrogen atoms with fluorine, researchers can fundamentally alter the physicochemical properties of the adamantane core. This guide objectively compares the structure-activity relationship (SAR) of fluorinated adamantanes against their non-fluorinated counterparts, providing actionable insights and self-validating experimental protocols for drug development professionals.

Mechanistic Causality: Why Fluorinate the "Lipophilic Bullet"?

The decision to fluorinate an adamantane derivative is rarely just about increasing lipophilicity; it is a precise exercise in steric and electronic tuning. As an application scientist, understanding the causality behind these modifications is critical for rational drug design:

  • Metabolic Shielding: The C-H bonds at the 1, 3, 5, and 7 bridgehead positions of adamantane are metabolic "soft spots." Replacing them with strong C-F bonds (~105 kcal/mol) effectively blocks CYP450-mediated hydroxylation, dramatically extending the compound's half-life without significantly increasing its molecular volume[ACS Chemical Neuroscience][2].

  • pKa Modulation via Inductive Effects: In aminoadamantanes like memantine, adding a fluorine atom (e.g., 1-amino-3-fluoromethyl-5-methyl-adamantane, 19F-MEM) exerts a powerful electron-withdrawing inductive effect through the sigma-bond framework. This lowers the basicity of the adjacent primary amine. Because the protonation state of the amine at physiological pH dictates its interaction with the NMDA receptor ion channel pore, this pKa shift directly alters the drug's kon​ and koff​ kinetics[ResearchGate][3].

  • Steric and Electrostatic Tuning: Fluorine is the smallest halogen, yet it is significantly more electron-dense than hydrogen. While this can enhance binding in certain hydrophobic pockets like soluble epoxide hydrolase (sEH)[Taylor & Francis][4], it can also induce steric clashes or electrostatic repulsion in tightly constrained receptors, such as the CB1 receptor[ACS Chemical Neuroscience][2].

SAR_Pathway Adamantane Adamantane Scaffold (Lipophilic Bullet) Fluorination Targeted Fluorination (Bridgehead/Alkyl) Adamantane->Fluorination Metabolism Blocks CYP450 Hydroxylation Fluorination->Metabolism pKa Modulates Amine pKa (Inductive Effect) Fluorination->pKa Lipophilicity Tunes Lipophilicity (LogP) Fluorination->Lipophilicity NMDA NMDA Receptor Antagonism Metabolism->NMDA pKa->NMDA sEH sEH Inhibition (Picomolar Efficacy) Lipophilicity->sEH CB1 CB1 Receptor (Reduced Potency) Lipophilicity->CB1 Steric Clash

Logical SAR pathway of fluorinated adamantanes modulating target affinity.

Comparative Performance: Fluorinated vs. Non-Fluorinated Adamantanes

To objectively evaluate the impact of fluorination, we must look at comparative experimental data across different therapeutic targets.

CompoundTargetIC50 / EfficacyStructural ModificationSAR Outcome
Memantine NMDA Receptor~1.04 µM1-amino-3,5-dimethyladamantaneBaseline moderate-affinity uncompetitive antagonist[ResearchGate][3].
19F-MEM NMDA ReceptorModerate Blockade1-amino-3-fluoromethyl-5-methyl-adamantaneFluorination modulates channel blocking kinetics; enables 18F-PET imaging[ResearchGate][3].
t-AUCB sEH~2-5 nMUnsubstituted adamantyl-ureaBaseline sEH inhibitor[Taylor & Francis][4].
Fluorinated Adamantyl-Urea (11) sEH40 pM - 9.2 nMFluorinated adamantane residuePicomolar efficacy; enhanced solubility and blocked metabolism[Taylor & Francis][4].
5F-AKB-48 CB1 ReceptorHigh PotencyUnsubstituted adamantane headgroupBaseline SCRA[ACS Chemical Neuroscience][2].
F3-A-5F-PINACA CB1 ReceptorDramatic ReductionTrifluorinated bridgehead carbonsSteric/electrostatic clash in the CB1 binding pocket reduces potency[ACS Chemical Neuroscience][2].
1-Fluoro-adamantane Antiparkinsonian98-100% predictedBridgehead fluorinationSurpasses predicted efficacy of amantadine and memantine[Preprints.org][5].
Key Takeaways from the Data:
  • Soluble Epoxide Hydrolase (sEH) Inhibitors: Unsubstituted adamantyl-ureas (like t-AUCB) are potent sEH inhibitors but suffer from poor water solubility. Replacing the adamantane residue with a fluorinated analog yields compounds with picomolar efficacy (IC50 down to 40 pM). The fluorine atoms enhance lipophilic interactions within the sEH hydrophobic pocket while simultaneously improving the overall metabolic stability of the molecule[Taylor & Francis][4].

  • Synthetic Cannabinoid Receptor Agonists (SCRAs): Fluorination is not a universal enhancer. In the case of adamantane-derived SCRAs, trifluorination of the bridgehead carbons (e.g., F3-A-5F-PINACA) resulted in a dramatic reduction in CB1 receptor potency. This serves as a critical SAR lesson: the altered electrostatic potential and slight steric bulk of multiple fluorine atoms can disrupt critical ligand-receptor interactions if the binding pocket lacks flexibility[ACS Chemical Neuroscience][2].

Experimental Workflows: Self-Validating Protocols for SAR Evaluation

To trust the SAR data, the underlying assays must be robust. Below are two field-proven, self-validating protocols used to characterize fluorinated adamantanes.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Kinetics

This protocol is designed to measure how the inductive effect of fluorine alters the channel-blocking kinetics of compounds like 19F-MEM.

  • Cell Preparation: Culture HEK293 cells and transiently co-transfect them with human GluN1 and GluN2B NMDA receptor subunits.

  • Solution Setup: Prepare an external bath solution (pH 7.4) containing 140 mM NaCl, 2.8 mM KCl, 1.0 mM CaCl2, and 10 mM HEPES. Critical Step: Omit Mg2+ entirely to prevent endogenous voltage-dependent channel block, which would mask the adamantane's effect.

  • Baseline Recording: Establish a whole-cell patch-clamp configuration. Perfuse 100 µM glutamate and 10 µM glycine to elicit steady-state NMDA currents.

  • Ligand Application: Co-apply the fluorinated adamantane (e.g., 19F-MEM) at escalating concentrations (0.1 µM to 100 µM) using a rapid perfusion system.

  • Self-Validation & Analysis: Measure the steady-state current reduction to calculate the IC50. To self-validate the assay, wash out the compound with the standard bath solution. A complete return to baseline current confirms that the block is reversible and uncompetitive, proving that the fluorine substitution did not cause irreversible covalent binding to the channel pore.

PatchClamp_Workflow Prep Prepare HEK293 Expressing NMDA Perfuse Perfuse Agonist (Glutamate/Glycine) Prep->Perfuse Record Whole-Cell Patch Clamp Perfuse->Record Apply Apply 19F-MEM (Dose-Response) Record->Apply Analyze Calculate IC50 & Kinetics Apply->Analyze

Self-validating patch-clamp workflow for NMDA receptor antagonists.

Protocol B: Soluble Epoxide Hydrolase (sEH) Fluorometric Inhibition Assay

Used to quantify the picomolar potency of fluorinated adamantyl-ureas.

  • Enzyme Preparation: Dilute purified recombinant human sEH to a final concentration of 1 nM in Bis-Tris buffer (pH 7.0) containing 0.1% BSA (to prevent non-specific plastic binding).

  • Inhibitor Incubation: In a 96-well black microtiter plate, incubate the sEH enzyme with serial dilutions of the fluorinated adamantyl-urea (10 pM to 100 nM) for 5 minutes at 30°C.

  • Reaction Initiation: Add 50 µM of the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to initiate the hydrolysis reaction.

  • Kinetic Readout: Monitor fluorescence continuously (Excitation: 330 nm, Emission: 465 nm) for 10 minutes.

  • Self-Validation: Run a parallel positive control using a known inhibitor like t-AUCB. The linear regression of the uninhibited vehicle control validates enzyme viability, while the leftward shift in the IC50 curve of the fluorinated compound confirms its superior potency[Taylor & Francis][4].

References

  • Structure–Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists Related to AKB48, 5F-AKB-48, and AFUBIATA Source: ACS Chemical Neuroscience URL:[Link]

  • Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy Source: Taylor & Francis URL:[Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine Source: Preprints.org URL:[Link]

  • Involvement of the sigma1 receptor in the modulation of dopaminergic transmission by amantadine Source: ResearchGate URL:[Link]

Sources

Comparative

Assessing the Metabolic Stability of Drugs With and Without the 3,5-Difluoroadamantane Moiety: A Comparative Guide

As drug development professionals continuously push the boundaries of pharmacokinetics, the adamantane moiety has emerged as a cornerstone pharmacophore. Prized for its rigid, bulky, cage-like structure, adamantane effec...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals continuously push the boundaries of pharmacokinetics, the adamantane moiety has emerged as a cornerstone pharmacophore. Prized for its rigid, bulky, cage-like structure, adamantane effectively enhances lipophilicity and shields metabolically susceptible positions within a molecule 1. However, the parent adamantane structure is not invincible; it contains inherent metabolic "soft spots" at its tertiary bridgehead carbons (C1, C3, C5, C7), which are highly susceptible to Phase I hydroxylation by Cytochrome P450 (CYP) enzymes.

To overcome this rapid clearance, application scientists and medicinal chemists have turned to strategic halogenation. The introduction of the 3,5-difluoroadamantane moiety represents a masterclass in metabolic blocking. This guide provides an objective, data-driven comparison of the metabolic stability of drug candidates with and without this critical fluorination, supported by in vitro experimental protocols.

Mechanistic Rationale: The "Fluorine Effect" on Adamantane

To understand the causality behind experimental choices in lead optimization, we must look at the physical organic chemistry governing CYP450-mediated metabolism. Replacing hydrogen atoms with fluorine at the bridgehead positions of adamantane enhances stability through three distinct mechanisms:

  • Thermodynamic Barrier (Bond Strength): CYP450 enzymes utilize a high-valent iron-oxo species to initiate metabolism via Hydrogen Atom Transfer (HAT). The C-F bond (~110–126 kcal/mol) is significantly stronger than the C-H bond (~98–105 kcal/mol). This energy differential creates a steep thermodynamic barrier that effectively halts the initial HAT step required for hydroxylation 2.

  • Electronic Deactivation: Fluorine is highly electronegative. Through strong inductive (-I) effects, geminal or bridgehead fluorination pulls electron density away from the adamantane cage. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the entire ring system less susceptible to oxidative attack by electrophilic CYP450 species 3.

  • Steric Shielding: While fluorine is often considered a bioisostere of hydrogen, it is approximately 20% larger in van der Waals radius (1.47 Å vs. 1.20 Å). This slight increase in bulk provides localized steric hindrance at the bridgehead positions, impeding the optimal alignment required within the CYP450 catalytic pocket without disrupting the drug's overall target binding affinity 4.

G A Parent Adamantane Drug Candidate B CYP450 Enzymes (e.g., CYP3A4) A->B C Bridgehead Hydroxylation (Phase I Metabolism) B->C C-H Oxidation F Metabolic Blocking (C-F Bond > C-H Bond) B->F Blocked by Fluorine D Rapid Clearance (Low t1/2, High CLint) C->D E 3,5-Difluoroadamantane Drug Candidate E->B G Prolonged Half-Life (High t1/2, Low CLint) F->G

Caption: Phase I CYP450 metabolic pathways for adamantane vs. 3,5-difluoroadamantane analogs.

Comparative Data Analysis

To objectively assess the impact of the 3,5-difluoroadamantane moiety, we evaluate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of structural analogs using Human Liver Microsomes (HLM). The table below synthesizes benchmark pharmacokinetic data observed across multiple drug classes, such as 11β-HSD1 inhibitors and P2X7 receptor antagonists 1, 4.

Compound VariantStructural ModificationIn Vitro Half-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , μL/min/mg )Primary Metabolic Pathway
Parent Adamantane None (C-H at all bridgeheads)~25 - 4530.8 - 55.4Rapid bridgehead hydroxylation
3-Fluoroadamantane Single bridgehead fluorination~50 - 6015.2 - 23.1Slower hydroxylation at secondary sites
3,5-Difluoroadamantane Dual bridgehead fluorination> 120 < 5.0 Minimal degradation (Metabolically blocked)

Key Insight: While a single fluorine substitution (3-fluoroadamantane) provides a moderate improvement in stability, the CYP enzymes often reroute metabolism to the remaining unsubstituted bridgehead carbons. The 3,5-difluoroadamantane modification effectively seals off the most vulnerable metabolic soft spots, resulting in a near-complete cessation of adamantane-directed Phase I degradation.

Experimental Protocol: In Vitro Human Liver Microsomal (HLM) Stability Assay

A self-validating experimental workflow is critical to ensure trustworthiness in DMPK profiling. The following protocol details the step-by-step methodology used to generate the comparative stability data shown above.

Reagents & Materials
  • Human Liver Microsomes (HLM): 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Cofactor: NADPH Regenerating System (or 1.3 mM NADPH final concentration).

  • Quenching Solvent: Ice-cold Acetonitrile containing a known concentration of an analytical internal standard (IS).

Step-by-Step Methodology
  • Compound Preparation: Dilute the test compounds (Parent, 3-Fluoro, and 3,5-Difluoro analogs) to a final concentration of 1 µM in the phosphate buffer containing 0.5 mg/mL HLM.

    • Causality Note: Keep the final DMSO concentration strictly below 0.1% (v/v). Higher organic solvent concentrations can artificially inhibit CYP450 enzyme activity, skewing clearance data.

  • Pre-Incubation: Incubate the mixture in a 96-well plate at 37°C for 5 minutes. This ensures the system reaches physiological thermal equilibrium before the reaction begins.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1.3 mM.

    • Causality Note: NADPH serves as the essential electron donor for the CYP450 catalytic cycle. Without it, oxidative metabolism cannot occur, serving as a built-in negative control if omitted in parallel wells.

  • Sampling & Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture and immediately transfer it into 150 µL of the ice-cold quenching solvent.

    • Causality Note: The high ratio of organic solvent (acetonitrile) instantly denatures the microsomal proteins, halting enzymatic activity at the exact time point and precipitating the protein fraction to protect the LC-MS column.

  • Centrifugation: Centrifuge the quenched samples at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the clean supernatant to analytical vials. Quantify the remaining parent compound by measuring the peak area ratio of the analyte to the internal standard using LC-MS/MS.

  • Data Processing: Plot the natural logarithm ( ln ) of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ).

    • Calculate Half-life: t1/2​=k0.693​

    • Calculate Intrinsic Clearance: CLint​=Mk×V​ (where V is the incubation volume in µL and M is the microsomal protein mass in mg).

Workflow Step1 1. Compound Prep (1 µM in Buffer) Step2 2. HLM Incubation (+ NADPH, 37°C) Step1->Step2 Step3 3. Quenching (Add Acetonitrile) Step2->Step3 Step4 4. Centrifugation (Precipitate Proteins) Step3->Step4 Step5 5. LC-MS/MS (Quantify Parent) Step4->Step5 Step6 6. Data Analysis (Calculate CLint) Step5->Step6

Caption: Step-by-step workflow for the in vitro human liver microsomal (HLM) stability assay.

Conclusion

The integration of the 3,5-difluoroadamantane moiety is a highly effective, rationally designed strategy to rescue drug candidates suffering from poor pharmacokinetic profiles due to rapid Phase I metabolism. By combining thermodynamic strengthening, electronic deactivation, and steric shielding, this specific fluorination pattern drastically reduces intrinsic clearance and prolongs the biological half-life, transforming a rapidly degraded lead into a viable clinical candidate.

References
  • A Comparative Guide to the Metabolic Stability of Adamantanone-Containing Compounds. Benchchem.
  • Discovery and Metabolic Stabilization of Potent and Selective 2-Amino-N-(adamant-2-yl) Acetamide 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. Journal of Medicinal Chemistry (ACS).
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry (ACS).
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC (NIH).

Sources

Validation

A Head-to-Head Comparison of DGAT1 Inhibitors: The Role of the Fluorinated Adamantane Moiety in Optimizing Potency and Mitigating Systemic Side Effects

A Guide for Researchers and Drug Development Professionals Introduction: DGAT1 as a Pivotal Target in Metabolic Disease Diacylglycerol O-acyltransferase 1 (DGAT1) is a critical enzyme in lipid metabolism, catalyzing the...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Introduction: DGAT1 as a Pivotal Target in Metabolic Disease

Diacylglycerol O-acyltransferase 1 (DGAT1) is a critical enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride (TG) synthesis.[1][2] It esterifies diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[2] This process is fundamental for the absorption of dietary fat in the small intestine, where DGAT1 is highly expressed, and for the storage of energy in adipose tissue.[3][4] Given its central role, inhibiting DGAT1 has emerged as a compelling therapeutic strategy for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).[2] Genetic deletion or pharmacological inhibition of DGAT1 in preclinical models leads to resistance to diet-induced obesity, improved insulin sensitivity, and reduced postprandial triglyceride excursions.[1]

However, the clinical development of systemic DGAT1 inhibitors has been consistently hampered by a significant on-target adverse effect: severe gastrointestinal (GI) intolerance, including nausea, vomiting, and diarrhea.[5][6][7] This challenge has shifted the focus of medicinal chemistry efforts toward designing inhibitors with high potency and selectivity, but with physicochemical properties that confine their action primarily to the gut, thereby minimizing systemic exposure and associated side effects. This is where strategic chemical modifications, such as the incorporation of a fluorinated adamantane moiety, become paramount.

This guide provides a head-to-head comparison of DGAT1 inhibitors, contrasting systemically active compounds with those incorporating an adamantane scaffold. We will explore how this bulky, lipophilic group, particularly when fluorinated, influences inhibitor potency, selectivity, pharmacokinetics, and ultimately, the therapeutic window.

The DGAT1-Mediated Triglyceride Synthesis Pathway

The diagram below illustrates the final step of triglyceride synthesis, which is the target of the inhibitors discussed in this guide.

DGAT1_Pathway cluster_ER Endoplasmic Reticulum Lumen DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) DGAT1->TG Esterification Inhibitors DGAT1 Inhibitors (e.g., Adamantane derivatives, AZD7687, Pradigastat) Inhibitors->DGAT1 Inhibition

Caption: DGAT1 catalyzes the final step of triglyceride synthesis.

Head-to-Head Comparison: In Vitro Profile

The potency and selectivity of an inhibitor are foundational to its potential as a therapeutic agent. Off-target activity, particularly against related enzymes like DGAT2 or Acyl-CoA:cholesterol acyltransferase (ACAT), can lead to unintended side effects. Here, we compare representative DGAT1 inhibitors.

CompoundChemical ClassHuman DGAT1 IC₅₀Key Selectivity Notes
Compound 43c Adamantane Carboxylic Acid5 nM[8]Good profile against hERG, CYP, and cytotoxicity.[8]
AZD7687 Pyrazinecarboxamide80 nM[9][10]Shows inhibition of ACAT1 (79% at 10 µM) and other enzymes at higher concentrations.[9][10]
Pradigastat (LCQ908) Phenylcyclohexane Acetic Acid157 nM[11]Inhibits BCRP, OATP1B1, OATP1B3, and OAT3 transporters at micromolar concentrations.[11]
PF-04620110 (Structure not detailed)Potent & SelectiveUsed in preclinical studies to demonstrate pharmacological inhibition vs. genetic knockout.[1][12]

Analysis of In Vitro Data:

The adamantane carboxylic acid derivative, Compound 43c , demonstrates superior in vitro potency with an IC₅₀ of 5 nM, over 15 times more potent than AZD7687 and over 30 times more potent than Pradigastat.[8] This highlights the effectiveness of the adamantane scaffold in achieving high-affinity binding to the DGAT1 active site. The bulky, rigid structure of adamantane is a well-established pharmacophore used to anchor molecules into hydrophobic pockets of target enzymes, often leading to significant gains in potency.[13]

While AZD7687 is potent, its off-target activity on ACAT1 at higher concentrations is a potential liability.[9][10] Similarly, Pradigastat's interaction with various drug transporters could present drug-drug interaction risks in a clinical setting.[11] The clean in vitro safety profile reported for Compound 43c suggests that the adamantane series may offer a better starting point for developing a selective clinical candidate.[8]

In Vivo Efficacy and the Tolerability Challenge

The true test of a DGAT1 inhibitor lies in its ability to modulate lipid metabolism in vivo without inducing prohibitive side effects. The primary endpoint for efficacy is often the reduction of postprandial plasma triglycerides in an Oral Lipid Tolerance Test (OLTT).

CompoundPreclinical Efficacy (Rodents)Clinical Efficacy (Humans)Key Safety & Tolerability Findings
Compound 43c Significantly reduced plasma TG levels in rodents and zebrafish; reduced body weight gain in DIO mice.[8]Not clinically tested.Good preclinical safety profile reported.[8]
AZD7687 Potently inhibited plasma TG appearance in rats.[10]Markedly reduced postprandial TG excursion by >75% at doses ≥5 mg.[5][7]Dose-limiting GI side effects (nausea, vomiting, diarrhea) were severe and deemed intolerable, questioning the utility of systemic DGAT1 inhibition.[5][6] Caused sebaceous gland atrophy in mice and dogs.[9]
Pradigastat (LCQ908) (Data not available in provided results)Substantially reduced fasting TG (up to 70%) and postprandial TG in patients with Familial Chylomicronemia Syndrome (FCS).[14][15]Generally safe and well-tolerated, with only mild, transient GI adverse events reported in the FCS patient population.[14][15]

Insights from In Vivo Studies:

The clinical data for AZD7687 provides a clear proof-of-mechanism for DGAT1 inhibition in humans, demonstrating a robust >75% reduction in post-meal triglycerides.[5][7] However, this efficacy came at the cost of intolerable GI side effects, which ultimately halted its development for broader metabolic diseases.[6] This outcome underscores the narrow therapeutic window for systemically active DGAT1 inhibitors.

In contrast, Pradigastat showed significant promise in the orphan disease FCS, where patients have extremely high baseline triglycerides due to lipoprotein lipase deficiency.[14] In this specific population, the drug was well-tolerated.[14][15] This suggests that the risk-benefit profile of a DGAT1 inhibitor may be acceptable in severe genetic disorders, but the tolerability remains a major hurdle for treating more common conditions like obesity or NASH.

The preclinical efficacy of the adamantane-containing Compound 43c is highly promising, showing not only TG reduction but also an impact on body weight in a diet-induced obesity model.[8] The critical question, which remains unanswered without clinical data, is whether this potent, adamantane-based inhibitor would also cause the same GI issues as AZD7687. The medicinal chemistry strategy behind such compounds often aims to create gut-restricted agents, where high local concentrations in the intestine inhibit dietary fat absorption without leading to high systemic plasma levels that could cause side effects.[4] The lipophilicity and structure of the adamantane moiety can be tuned to favor this "local action" profile by, for example, making it a substrate for efflux transporters like P-glycoprotein in the gut wall.[16]

Experimental Methodologies

To enable researchers to conduct similar comparative studies, we provide detailed protocols for key assays.

Protocol 1: In Vitro DGAT1 Enzyme Activity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against DGAT1.

Principle: This assay measures the incorporation of a radiolabeled acyl group from acyl-CoA into a diacylglycerol substrate, catalyzed by DGAT1 present in liver microsomes. The resulting radiolabeled triglyceride is then separated and quantified.

Materials:

  • Liver microsomes (from human, rat, or mouse)

  • Test compounds (e.g., adamantane derivatives, AZD7687)

  • [¹⁴C]Oleoyl-CoA (or other radiolabeled fatty acyl-CoA)

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 15 mM MgCl₂, 1 mg/mL BSA

  • Stop Solution: Isopropanol:Heptane:Water (80:20:2 v/v/v)

  • Silica gel thin-layer chromatography (TLC) plates

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Mixture: In a microcentrifuge tube, combine assay buffer, liver microsomes, and the test compound (or DMSO for control). Pre-incubate for 10 minutes at 37°C.

  • Substrate Addition: Add DAG (solubilized with a small amount of phosphatidylcholine) to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding [¹⁴C]Oleoyl-CoA. Incubate for 15-30 minutes at 37°C with gentle shaking.

  • Stop Reaction: Terminate the reaction by adding the Stop Solution. Vortex thoroughly.

  • Lipid Extraction: Add heptane and water to separate the phases. Vortex and centrifuge. Collect the upper organic (heptane) phase containing the lipids.

  • Separation & Quantification: Spot the extracted lipids onto a silica TLC plate and develop using a mobile phase (e.g., hexane:diethyl ether:acetic acid). Visualize the separated lipids (e.g., with iodine vapor). Scrape the spot corresponding to triglycerides into a scintillation vial, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vivo Oral Lipid Tolerance Test (OLTT)

This protocol assesses the effect of a DGAT1 inhibitor on postprandial hypertriglyceridemia in rodents.

OLTT_Workflow cluster_prep Preparation Phase cluster_challenge Lipid Challenge & Monitoring Fasting 1. Fast Mice (4-6 hours) Baseline 2. Collect Baseline Blood (t=0 min, tail vein) Fasting->Baseline Dosing 3. Oral Gavage: Vehicle or DGAT1 Inhibitor Baseline->Dosing Lipid 4. Oral Gavage: Lipid Bolus (e.g., Corn Oil, 30 min post-drug) Dosing->Lipid Sampling 5. Serial Blood Collection (t=60, 120, 180, 240 min) Lipid->Sampling Analysis 6. Measure Plasma Triglyceride Levels Sampling->Analysis AUC_Calc AUC_Calc Analysis->AUC_Calc Calculate Area Under the Curve (AUC)

Sources

Comparative

Cross-reactivity studies of adamantane-based antivirals

Cross-Reactivity Studies of Adamantane-Based Antivirals: A Comprehensive Comparison Guide Adamantanes—including amantadine, rimantadine, and structurally related derivatives like memantine—represent a foundational class...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Studies of Adamantane-Based Antivirals: A Comprehensive Comparison Guide

Adamantanes—including amantadine, rimantadine, and structurally related derivatives like memantine—represent a foundational class of tricyclic amines in pharmacology. Originally developed as targeted antivirals against the Influenza A M2 proton channel, their unique polypharmacology has driven decades of cross-reactivity studies. The lipophilic, bulky adamantane cage is uniquely suited to occlude the hydrophobic pockets of various ion channels, leading to potent off-target effects at host N-methyl-D-aspartate (NMDA) receptors and broad-spectrum activity against emerging viroporins, including the SARS-CoV-2 E protein.

As a Senior Application Scientist, I have structured this guide to objectively compare the cross-reactive profiles of primary adamantanes. By examining the causality behind their mechanisms of action and providing self-validating experimental protocols, this guide serves as a robust framework for researchers evaluating viroporin and receptor cross-reactivity in drug development.

Mechanistic Cross-Reactivity Profile

The polypharmacology of adamantanes is dictated by their structural ability to act as pore blockers or allosteric modulators depending on the target architecture. In the M2 channel, adamantanes bind the tetrameric pore with high affinity while also interacting with a secondary, lipid-facing allosteric site with lower affinity1[1]. Conversely, in host NMDA receptors, amantadine does not merely block the open pore; it actively accelerates channel closure, stabilizing the closed state of the receptor 2[2].

CrossReactivity Adamantanes Adamantane-Based Drugs (Amantadine, Rimantadine) M2 Influenza A M2 Channel (Pore Blocker) Adamantanes->M2 Primary Target NMDA NMDA Receptor (Closed-State Stabilizer) Adamantanes->NMDA CNS Off-Target SARS SARS-CoV-2 Targets (Post-Entry Inhibition) Adamantanes->SARS Repurposing HCV HCV p7 Viroporin (Ion Channel Blockade) Adamantanes->HCV Broad-Spectrum

Fig 1. Cross-reactivity network of adamantane antivirals across viral and host cellular targets.

Comparative Efficacy Across Viral and Host Targets

To objectively evaluate the performance of these compounds, we must compare their inhibitory concentrations across their primary and off-target cross-reactivities. The data below synthesizes their activity profiles.

CompoundInfluenza A M2 (IC₅₀)Host NMDA ReceptorSARS-CoV-2 (EC₅₀)Primary Mechanistic Action
Amantadine 0.5 – 2.0 μMK_d ~110 μM116 μMM2 Pore Blocker / NMDA Gating Modulator
Rimantadine 0.1 – 0.6 μMWeak Affinity36 μMM2 Pore Blocker / Endosomal pH Modulator
Memantine >100 μM (Resistant)IC₅₀ ~1–3 μM80 μMHigh-Affinity NMDA Open-Channel Blocker

Data aggregated from established virological and electrophysiological assays 3[3], 4[4].

Deep Dive 1: Influenza A M2 Proton Channel Blockade

Scientific Context: Amantadine and rimantadine inhibit proton conductance by docking into the M2 tetrameric pore near the Ser31 residue, preventing the acidification required for viral uncoating in the host endosome5[5]. Because M2 is highly toxic to host cells, traditional electrophysiology is challenging. Therefore, we utilize a high-throughput, cell-free Virus-Like Particle (VLP) assay.

Protocol: Cell-Free VLP Proton Flux Assay Causality & Design: This protocol directly measures proton conductance across a native viral lipid bilayer. It is designed as a self-validating system to differentiate true M2 channel blockade from non-specific membrane disruption 3[3].

Workflow Step1 1. VLP Preparation Step2 2. Compound Incubation Step1->Step2 Step3 3. Acidification Trigger Step2->Step3 Step4 4. Fluorescent Readout Step3->Step4

Fig 2. Cell-free VLP assay workflow for isolating and validating M2 proton channel conductance.

  • VLP Preparation: Transfect HEK293T cells with M2 expression plasmids. Harvest VLPs from the supernatant via ultracentrifugation.

  • Fluorophore Loading: Electroporate the VLPs with a pH-sensitive fluorescent dye (e.g., carboxyfluorescein).

  • Compound Incubation: Incubate the loaded VLPs with adamantane derivatives (0.1–100 μM) for 30 minutes at room temperature.

  • Acidification Trigger: Rapidly lower the external buffer pH to 5.8 using a MES-buffered solution to trigger M2 activation.

  • Fluorescent Readout & Validation: Measure fluorescence quenching (indicating internal acidification).

    • Self-Validation Checkpoint: Run a parallel counterscreen with a chemical protonophore (e.g., FCCP). If the adamantane drug blocks M2 but fails to block FCCP-induced quenching, it confirms the drug is specifically targeting the channel and not non-specifically permeabilizing the lipid bilayer 3[3].

Deep Dive 2: Host NMDA Receptor Antagonism

Scientific Context: The clinical utility of amantadine in Parkinson's disease stems from its off-target cross-reactivity with host NMDA receptors. Unlike simple steric pore blockers, amantadine alters the gating kinetics of the receptor, accelerating channel closure and increasing the occupancy of closed states 2[2].

Protocol: Single-Channel Patch-Clamp Electrophysiology Causality & Design: To differentiate between open-channel block and allosteric gating modulation, single-channel resolution is strictly required. Whole-cell patch clamp cannot resolve the micro-kinetic shifts in closed-state dwell times.

  • Preparation: Culture hippocampal neurons or transfect HEK293 cells with GluN1/GluN2 subunits.

  • Electrode Fabrication: Pull borosilicate glass microelectrodes to an input resistance of 5–8 MΩ.

    • Self-Validation Checkpoint: The osmolarity of the intracellular solution must be strictly validated to 260–280 mOsm to prevent cell swelling and artifactual mechanosensitive channel activation 6[6].

  • Seal Formation: Apply light positive pressure when entering the bath. Approach the cell membrane and release pressure to spontaneously form a >1 GΩ seal. This high-resistance seal is critical to isolate single-channel currents from background noise 6[6].

  • Excised Patch Configuration: Withdraw the pipette to form an outside-out patch, exposing the extracellular receptor face directly to the bath application system.

  • Drug Application & Recording: Apply glutamate/glycine alongside varying concentrations of amantadine. Record single-channel currents and analyze mean open time versus closed-state dwell times to confirm the accelerated closure mechanism 2[2].

Deep Dive 3: SARS-CoV-2 and Emerging Viroporins

Scientific Context: During the COVID-19 pandemic, adamantanes were heavily investigated for repurposing. Rimantadine demonstrated the highest potency against SARS-CoV-2 in VeroE6 cells (EC₅₀ = 36 μM) 4[4]. Mechanistic studies indicate that rimantadine acts primarily at the post-entry level, likely by modulating endosomal pH or blocking the ion-channel function of the SARS-CoV-2 E protein 4[4].

Protocol: Time-of-Addition Viral Replication Assay Causality & Design: To isolate the exact stage of the viral life cycle affected by the drug (entry vs. post-entry), a synchronized time-of-addition assay is required.

  • Cell Seeding: Seed VeroE6 cells in 96-well plates and culture until 90% confluent.

  • Infection & Synchronized Treatment: Inoculate with SARS-CoV-2 (MOI 0.01). Administer rimantadine (36 μM) at distinct intervals: -1h (pretreatment), 0h (co-infection), +2h, +4h, and +8h post-infection.

  • Incubation: Maintain cultures for 24 hours.

  • Quantification: Fix cells and perform immunostaining for the SARS-CoV-2 Spike protein, counterstaining nuclei with Hoechst dye.

  • Causality & Validation: Compare viral titers across timepoints. Rimantadine exhibits ~53% inhibition when added at 0h and removed at 2h, confirming its role as a post-entry inhibitor 4[4].

    • Self-Validation Checkpoint: Utilize Remdesivir as a temporal positive control; as a polymerase inhibitor, it should only show maximum efficacy at later post-entry timepoints, validating the temporal resolution of the assay.

References

  • Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block National Institutes of Health (NIH) URL:[Link]

  • Coexistence of two adamantane binding sites in the influenza A M2 ion channel National Institutes of Health (NIH) URL:[Link]

  • Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors National Institutes of Health (NIH) URL:[Link]

  • Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel National Institutes of Health (NIH) URL:[Link]

  • Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro MDPI - Viruses URL:[Link]

Sources

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